Pefachrome(R) fxa*

Catalog No.
S1938157
CAS No.
80895-10-9
M.F
C27H42N8O9
M. Wt
622.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pefachrome(R) fxa*

CAS Number

80895-10-9

Product Name

Pefachrome(R) fxa*

IUPAC Name

acetic acid;methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate

Molecular Formula

C27H42N8O9

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C25H38N8O7.C2H4O2/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39;1-2(3)4/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t19-,20+;/m0./s1

InChI Key

QXWRKXQCMBOLJR-CMXBXVFLSA-N

SMILES

Array

Canonical SMILES

CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC(=O)O.COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Pefachrome(R) fxa* is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methoxycarbonyl-D-CHA-Gly-Arg-pNA acetate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the key identifiers and physical properties of this compound:

Property Details
CAS Number 80895-10-9 [1] [2]
Synonym(s) Pefachrome FXa; CH(_3)OCO-D-CHA-Gly-Arg-pNA acetate; Moc-D-CHA-Gly-Arg-pNA · AcOH [1] [2] [3]
Molecular Formula C({25})H({38})N(_8)O(_7) · C(_2)H(_4)O(_2) [2]
Molecular Weight 622.67 g/mol (apparent molecular weight) [2] [3]
Assay/Purity ≥90% (HPLC) [3]
Physical Form Solid, white to off-white [2] [3]
Solubility Soluble in methanol:water (1:9) at 25 mg/mL [3]
Storage Store at 2-8°C [2] [3]

Applications and Experimental Protocols

This compound is a specialized synthetic substrate designed to measure the activity of the enzyme Factor Xa (FXa) [1] [3], a key serine protease in the blood coagulation cascade.

Factor Xa Activity Assay

Chromogenic assays measure enzyme activity by tracking the release of a light-absorbing molecule, para-nitroaniline (pNA), which is covalently attached to the substrate. The intact substrate is colorless, but when Factor Xa cleaves after the arginine residue, free pNA is released, producing a yellow color that can be measured at 405 nm [3].

Here is a typical experimental workflow for this assay:

fxa_assay Step1 1. Prepare Substrate Solution Step2 2. Add to Enzyme Step1->Step2 Step3 3. Incubate and Cleave Step2->Step3 Step4 4. Measure Absorbance Step3->Step4 Step5 5. Analyze Data Step4->Step5

The detailed protocol is as follows:

  • Solution Preparation: Prepare a stock solution of 25 mg/mL in a 1:9 (v/v) mixture of methanol and water [3]. Further dilute this stock in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4-8.0) to the desired working concentration.
  • Reaction Setup: Mix the diluted substrate solution with your sample containing Factor Xa. Include a negative control (e.g., sample without enzyme or with a specific Factor Xa inhibitor) to account for non-specific hydrolysis.
  • Incubation and Measurement: Incubate the reaction mixture at 37°C. The enzyme cleaves the substrate, releasing pNA.
  • Data Acquisition: Monitor the increase in absorbance at 405 nm (A405) over time (e.g., for 10-30 minutes) using a microplate reader or spectrophotometer.
  • Data Analysis: The rate of increase in A405 is directly proportional to the Factor Xa activity in the sample. Enzyme activity can be calculated using the molar extinction coefficient of pNA (typically ~10,000 M⁻¹cm⁻¹ at 405 nm).

Mechanism of Action Visualization

The following diagram illustrates the relationship between the substrate and the coagulation cascade, and its mechanism of action:

fxa_mechanism CoagCascade Coagulation Cascade (Intrinsic/Extrinsic Pathways) FX Factor X CoagCascade->FX FXa Factor Xa (Active Enzyme) FX->FXa Substrate Substrate Moc-D-CHA-Gly-Arg-pNA FXa->Substrate Cleavage Cleavage after Arg Substrate->Cleavage pNA pNA Release (Yellow Color, A405) Cleavage->pNA

Key Considerations for Researchers

  • Specificity: The D-cyclohexylalanine (D-CHA) residue in the P3 position is crucial for the substrate's specificity towards Factor Xa, making it less susceptible to cleavage by other serine proteases like thrombin [1].
  • Enzyme Kinetics: The reported Michaelis constant (KM) for human Factor Xa with this substrate is approximately 0.8 mM [3]. This value is essential for determining appropriate substrate concentrations in kinetic studies.
  • Safety: The compound is classified with hazard codes Xi (Irritant). Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eyeshields [2] [3].

References

Pefachrome FXa solid-phase peptide synthesis SPPS

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa in Experimental Protocols

Based on the search results, Pefachrome FXa is a chromogenic substrate used to quantitatively determine Factor Xa (FXa) activity. The core reaction involves Pefachrome FXa being cleaved by FXa, producing a color change that can be measured spectrophotometrically [1]. Below are some common experimental setups where it is employed.

Experiment Type Role of Pefachrome FXa Typical Workflow Summary
MP TF Activity Assay [2] Quantify FXa generated by TF-FVIIa complexes on microparticles (MPs). Isolate MPs → incubate with FVIIa, FX, CaCl₂ → add Pefachrome FXa → measure FXa activity at 405 nm.
Direct FXa Activity [3] Measure FXa activity in platelet binding/activity studies. Incubate activated platelets with FVIIa and FX → transfer subsamples → add Pefachrome FXa → measure cleavage at 405 nm.
Inhibition Studies [4] Test the effect of inhibitors (e.g., Protein S) on extrinsic FXase activity. Pre-incubate TF/FVIIa with/without inhibitor → initiate FXa generation with FX → quench reactions → measure FXa with Pefachrome FXa.

The following diagram illustrates the general workflow for a Microparticle (MP) Tissue Factor (TF) Activity Assay, a key application of Pefachrome FXa:

References

Application Notes: Using Pefachrome FXa in Chromogenic Assays

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa is a chromogenic substrate widely used in coagulation research to measure the activity of Factor Xa (FXa). Upon cleavage by FXa, it releases para-nitroaniline (pNA), which produces a yellow color measurable at 405 nm. The following sections detail its application based on recent scientific literature.

Principle of the Assay

The core principle involves using Pefachrome FXa to quantify FXa generation, which is directly proportional to the activity of upstream factors like Tissue Factor (TF) or Factor IXa (FIXa) [1] [2]. The general reaction is: FXa + Pefachrome FXa (colorless) → Cleaved Product + pNA (yellow, 405 nm)

The rate of increase in absorbance at 405 nm is directly related to the FXa concentration in the sample.

Key Experimental Protocols

The table below summarizes two specific methodologies employing Pefachrome FXa:

Assay Objective Detailed Methodology Key Parameters Using Pefachrome FXa

| Measuring TF Activity [1] | A sensitive assay to measure TF activity on extracellular vesicles, cell surfaces, or in lysates. | • Final Substrate Concentration: 1 mM Pefachrome FXa [1]. • Reaction Setup: FX activation is performed by TF-FVIIa in the presence of FV/Va, prothrombin, and phospholipids. After a 4-minute incubation at 37°C, generated thrombin is quantified indirectly by its activity on the Pefachrome FXa substrate [1]. | | Studying FIXa Aptamers [2] | A mechanistic study to evaluate an anticoagulant aptamer against FIXa by measuring its effect on FX activation. | • Final Substrate Concentration: 0.5 mM Pefachrome FXa [2]. • Reaction Setup: FIXa (0.2 nM), FVIIIa (0.7 nM), phospholipids (40 µM), and FX (135 nM) are incubated. The initial rate of FX activation is monitored by the cleavage of the Pefachrome FXa substrate [2]. |

Expected Results & Data Interpretation
  • Data Output: A continuous increase in absorbance at 405 nm.
  • Quantification: The rate of absorbance change (ΔA/min) is calculated. This rate can be converted into FXa concentration using a standard curve prepared with known FXa concentrations.
  • Inhibition Studies: In assays testing inhibitors (e.g., the anti-FIXa aptamer), a successful inhibition will manifest as a decreased rate of substrate cleavage compared to the control [2].
Critical Troubleshooting Points
  • TF-independent FX activation: Long incubation times can lead to background FX activation that is not dependent on TF, potentially skewing results. Optimize incubation times to minimize this [1].
  • Specificity Controls: To ensure measured activity is specific, include control reactions with:
    • Anti-TF antibodies to neutralize TF-dependent activity [1].
    • FVIIa inhibitor (FVIIai) to confirm FVIIa dependence [1].
    • A control aptamer with a different sequence when studying nucleic acid-based inhibitors [2].

Experimental Workflow for a TF Activity Assay

The following diagram outlines the key steps for a TF activity assay that uses Pefachrome FXa for detection:

tf_assay_workflow start Start Assay step1 Incubate Test Sample (TF source) with FVIIa, FX, FV/Va, Prothrombin, Phospholipids start->step1 step2 Incubate at 37°C for 4 min step1->step2 step3 FX is activated to FXa by TF-FVIIa complex step2->step3 step4 Prothrombin is converted to Thrombin by FXa, FVa, and Phospholipids step3->step4 step5 Add Pefachrome FXa (Chromogenic Substrate) step4->step5 step6 Thrombin cleaves substrate Generates yellow pNA step5->step6 step7 Measure Absorbance at 405 nm step6->step7 end Quantify TF Activity from reaction rate step7->end

Context of the Coagulation Cascade

To better understand where Pefachrome FXa is used as a detection tool, the following diagram shows its role in the coagulation cascade, particularly in the context of the TF activity assay:

coagulation_cascade tf_fviia TF-FVIIa Complex fx Factor X (FX) tf_fviia->fx Activates fxa Factor Xa (FXa) fx->fxa prothrombin Prothrombin fxa->prothrombin Activates (with FVa) thrombin Thrombin prothrombin->thrombin substrate Pefachrome FXa (Chromogenic Substrate) thrombin->substrate Cleaves pna pNA (Measured at 405 nm) substrate->pna

Recommendations for Protocol Development

  • Substrate Preparation: The search results indicate Pefachrome FXa is typically prepared in distilled water or DMSO, followed by aliquoting and storage at -20°C [3].
  • Parameter Optimization: The provided concentrations and times are excellent starting points. However, you should optimize key parameters like sample concentration, incubation time, and substrate concentration for your specific experimental system (e.g., cell lysates vs. isolated EVs) [1].
  • Validation: Always include a standard curve with known FXa activity and appropriate negative controls (e.g., sample without TF or without FVIIa) to validate your assay's performance and specificity [1] [2].

References

Pefachrome FXa chromogenic substrate Factor Xa

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa Substrate Specifications

The table below summarizes the key characteristics of two specific Pefachrome FXa substrates as found in the search results [1] [2].

Feature Pefachrome FXa/LAL 5288 Pefachrome FXa 8595
Intended Application Determination of Factor Xa activity for research and quality control [1]. Determination of Factor Xa activity for research and quality control [2].
Chemical Formula CH3OCO-D-CHA-Gly-Arg-pNA · AcOH [1] Z-D-Arg-Gly-Arg-pNA · 2HCl [2]
Molecular Weight 622.7 g/mol [1] 714.6 g/mol [2]
Solubility Up to 4 mM in distilled water [1] > 10 mM in distilled water [2]
Kcat 140 s-1 [1] 290 s-1 [2]
KM 0.106 mM [1] 0.1 mM [2]
Principle of Action CH3OCO-D-CHA-Gly-Arg-pNA + FXa → CH3OCO-D-CHA-Gly-Arg-OH + pNA [1] Z-D-Arg-Gly-Arg-pNA + FXa → Z-D-Arg-Gly-Arg-OH + pNA [2]

Detailed Experimental Protocol

Here is a standard microassay protocol for the determination of Factor X in plasma using Pefachrome FXa substrates [1] [2].

Reagents and Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.4 [1] [2].
  • Calcium Solution: 25 mM CaCl2 [1] [2].
  • Activator: Russell's Viper Venom (RVV-X), 25 AU/mL in 25 mM CaCl2. Note: RVV-X specifically activates Factor X to Factor Xa [1] [2].
  • Substrate Solution: 4 mM Pefachrome FXa in distilled water [1] [2].
  • Plasma Sample: Human citrated plasma.
Assay Procedure

Perform the following steps at 37°C:

  • In a cuvette, mix:
    • 0.100 mL RVV-X
    • 0.010 mL human citrated plasma
  • Incubate the mixture for 75 seconds to allow for the activation of Factor X into Factor Xa.
  • Add to the cuvette:
    • 0.790 mL assay buffer
    • 0.100 mL Pefachrome FXa substrate solution (4 mM)
  • Immediately measure the change in absorbance (∆OD/min) at 405 nm for a suitable time period (e.g., 1-5 minutes). This rate of color change is proportional to the Factor Xa activity in the sample [3].

The Role of Factor Xa in Coagulation

Factor X is a crucial enzyme (a serine endopeptidase) in the blood coagulation cascade, synthesized in the liver and dependent on vitamin K [4]. It sits at the convergence point of the intrinsic and extrinsic pathways, forming the start of the common pathway [5] [4].

The following diagram illustrates this coagulation cascade and highlights where Pefachrome FXa substrates act.

coagulation_cascade intrinsic Intrinsic Pathway fX_int Factor X intrinsic->fX_int extrinsic Extrinsic Pathway fX_ext Factor X extrinsic->fX_ext common Common Pathway fXa Factor Xa common->fXa fX_int->fXa fX_ext->fXa prothrombin Prothrombin (Factor II) fXa->prothrombin substrate_assay Pefachrome FXa Substrate (Yields colored pNA) Measurement at 405 nm fXa->substrate_assay  cleaves thrombin Thrombin (Factor IIa) prothrombin->thrombin fibrinogen Fibrinogen thrombin->fibrinogen fibrin Fibrin fibrinogen->fibrin

Diagram Title: Coagulation Cascade and Assay Principle

The core principle of the chromogenic assay is that the active Factor Xa, generated in the common pathway, specifically cleaves the synthetic substrate Pefachrome FXa. This cleavage releases the chromophore p-nitroaniline (pNA), which is yellow and can be measured spectrophotometrically at 405 nm [1] [2]. The rate of increase in absorbance is directly proportional to the Factor Xa activity in the sample.

Data Analysis & Interpretation

  • Calculation: Plot the absorbance at 405 nm against time. The slope (∆OD/min) of the linear portion of the curve represents the enzyme activity. This value can be compared to a standard curve of known Factor Xa activity for quantification.
  • Troubleshooting Tips:
    • High Background: Ensure all reagents and equipment are clean. Run a negative control without plasma to subtract any non-specific signal.
    • Low Signal: Check the activation step (incubation time with RVV-X) and the freshness of the substrate solution. Ensure the spectrophotometer is calibrated correctly.
  • Application Note: This chromogenic assay is highly suitable for in-process control and potency testing of Factor Xa preparations during pharmaceutical development [1] [2].

References

Pefachrome FXa amidolytic activity 405 nm

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pefachrome FXa

Pefachrome is a trademark for a series of synthetic chromogenic substrates used to measure the activity of serine proteinases. These substrates are designed to release a colored compound (para-nitroaniline, pNA) when cleaved by a specific enzyme, allowing for quick and accurate kinetic monitoring of enzymatic activity at 405 nm [1]. The Pefachrome substrate for Factor Xa (FXa) is a key tool in coagulation research, enabling the study of FXa activity in various contexts, from in-process controls to the evaluation of novel anticoagulants [1] [2].

A primary application of the Pefachrome FXa assay is the evaluation of anticoagulant activity. It is extensively used in anti-FXa assays to measure the potency of heparin-based drugs and other FXa inhibitors by quantifying the residual FXa activity in the presence of these compounds [2]. Furthermore, it plays a critical role in characterizing engineered FXa variants designed to bypass the effects of direct oral anticoagulants (DOACs) like apixaban, helping to determine the IC₅₀ values of these inhibitors for novel proteins [3]. The assay also contributes to global coagulation profiling through its use in plasma-based thrombin generation assays, providing a more comprehensive view of the coagulation cascade [2].


Quantitative Data from Literature

The table below summarizes key quantitative findings from recent studies that utilized Pefachrome FXa in their methodologies.

Table 1: Experimental Data from Pefachrome FXa Applications

Study Context Key Measured Outcome Reported Values & Experimental Conditions

| Synthetic Heparin (S12-mer) Evaluation [2] | Anti-FXa activity & thrombin generation | • FXa Concentration: 5 nM • Substrate Concentration: 200 µM (Pefachrome FXa) • AT Concentration: 200 nM • 50% Thrombin Inhibition: ~325 nM for S12-mer and Enoxaparin | | Engineered FXa Variants (RDR2_2 & HI_8) [3] | Apixaban inhibition (IC₅₀) | • Wild-type FXa IC₅₀: ~ Low nM range (baseline) • RDR2_2 IC₅₀: >350-fold increase vs. wild-type • HI_8 IC₅₀: ~70-fold increase vs. wild-type | | Natural Compound 3-DSC [4] | In vitro coagulation assays | • aPTT & PT Prolongation: Significant extension at 5 µM and higher. • Thrombin & FXa Suppression: Demonstrated dose-dependent inhibition. |


Generalized Experimental Workflow

While a complete vendor-specific protocol was not available in the search results, the methodologies from the cited publications can be consolidated into a representative workflow for an anti-FXa assay.

Diagram: Anti-FXa Activity Assay Workflow

workflow Start Start Assay Setup Step1 1. Pre-incubation Mixture • Buffer (HBS/PEG/Ca²⁺) • Antithrombin (200 nM) • Heparin/Anticoagulant sample Start->Step1 Step2 2. Enzyme Addition • Add human FXa (5 nM) • Incubate at room temperature (2 min) Step1->Step2 Step3 3. Reaction Initiation • Add Pefachrome FXa substrate (200 µM) Step2->Step3 Step4 4. Kinetic Measurement • Monitor amidolytic activity at 405 nm • Record for 5-10 minutes Step3->Step4 Step5 5. Data Analysis • Calculate rate of pNA release (ΔA/min) • Determine % FXa activity inhibited Step4->Step5

Detailed Protocol Steps
  • Reagent Preparation:

    • Prepare a HEPES-buffered saline (HBS) solution, often supplemented with 0.1% Polyethylene Glycol (PEG 8000) and 2 mM CaCl₂ (HBS/PEG/Ca²⁺) to maintain ionic strength and stabilize the reaction [2].
    • Dilute human FXa, antithrombin (AT), and the Pefachrome FXa substrate to their working concentrations in the assay buffer.
  • Assay Execution:

    • In a 96-well microplate, mix the assay buffer with a fixed concentration of AT (e.g., 200 nM) and the heparin or anticoagulant sample to be tested. The volume is typically 80 µL [2].
    • Add human FXa (e.g., 5 nM) to the mixture and incubate at room temperature for a defined period (e.g., 2 minutes) to allow the AT-heparin complex to inhibit the FXa [2].
    • Initiate the enzymatic reaction by adding the Pefachrome FXa substrate to a final concentration of 200 µM [2].
  • Data Acquisition and Analysis:

    • Immediately after adding the substrate, transfer the plate to a microplate reader and monitor the increase in absorbance at 405 nm kinetically for 5-10 minutes.
    • Calculate the rate of substrate cleavage (ΔAbsorbance/minute) for each sample.
    • The percentage of FXa inhibition can be calculated by comparing the reaction rate in the presence of an inhibitor to the rate in a control well without an inhibitor (100% activity).

Critical Considerations for the Assay

  • Specificity and Interference: The Pefachrome FXa substrate is designed to be specific for FXa, but verify that other components in complex samples (like plasma) do not cause non-specific hydrolysis.
  • Linearity and Range: The assay is typically linear with time during the initial phase of the reaction. Ensure that the absorbance values remain within the linear range of your detector (usually below 2.0 OD).
  • Quality Control: Include appropriate controls in every run, such as a blank (all reagents except FXa), a positive control (FXa without inhibitor), and a calibration standard if performing absolute activity calculations.
  • Reagent Stability: Follow manufacturer guidelines for reconstituting and storing the Pefachrome substrate and other biological reagents to maintain assay consistency.

References

Pefachrome FXa plasma-based thrombin generation assay

Author: Smolecule Technical Support Team. Date: February 2026

Assay Principle and Biochemistry

The measures the capacity of a plasma sample to generate thrombin over time. The core principle involves the continuous fluorometric measurement of thrombin activity.

  • Triggering Coagulation: The assay is initiated by adding a trigger reagent, typically containing tissue factor (TF) and phospholipids, along with calcium, to citrated plasma. This activation mimics the in vivo initiation of the coagulation cascade [1] [2].
  • Substrate Cleavage: As thrombin is generated in the plasma, it cleaves a synthetic, thrombin-specific fluorogenic substrate. The Pefachrome FXa substrate (Z-Gly-Gly-Arg-AMC) is cleaved by thrombin, releasing the fluorophore 7-amino-4-methylcoumarin (AMC) [1] [3].
  • Signal Detection: The released AMC produces a fluorescence signal proportional to the amount of thrombin present at that time. This signal is continuously monitored by a fluorometer [1] [2].
  • Calibration: A crucial step involves running a parallel thrombin calibrator in each sample. This calibrator contains a known, constant activity of a thrombin-like enzyme (often coupled to α2-macroglobulin) that is unaffected by plasma inhibitors. The calibrator's fluorescence curve is used to convert the sample's relative fluorescence units (RFU) into an absolute thrombin concentration (nM) [1].

The following diagram illustrates the core biochemical workflow and signal detection principle of the assay.

G Plasma Plasma Trigger Trigger (TF/Phospholipids) Plasma->Trigger + Ca²⁺ Thrombin Thrombin Trigger->Thrombin Generates Substrate Pefachrome FXa Substrate Fluorophore Free Fluorophore (AMC) Substrate->Fluorophore Releases Thrombin->Substrate Cleaves Signal Fluorescence Signal (RFU) Fluorophore->Signal Detected

Materials and Equipment

A successful assay requires specific, high-quality reagents and instruments. The table below lists the essential components.

Category Specific Items / Specifications
Plasma Sample Citrated platelet-poor plasma (PPP); Pre-analytical handling is critical [2].
Trigger Reagent Commercially available; Contains tissue factor (TF) and phospholipids at standardized concentrations [2].
Fluorogenic Substrate Pefachrome FXa (Z-Gly-Gly-Arg-AMC) [3].
Thrombin Calibrator Commercially available preparation with known, constant thrombin activity [1].
Cofactor Calcium chloride (CaCl₂) solution.
Instrumentation Fluorometer with temperature control (37°C), 96-well plates, and capable of kinetic readings [1] [4].
Software Dedicated analysis software (e.g., Thrombinoscope) to calculate parameters from the raw fluorescence [1].

Step-by-Step Protocol

This protocol is adapted for a 96-well plate format, suitable for medium-throughput screening as used in pharmaceutical quality control [4]. The total hands-on time is approximately 3-4 hours.

Pre-Analytical Phase: Plasma Preparation

  • Blood Collection: Draw venous blood into citrate-containing tubes (e.g., 3.2% sodium citrate). Use a straight needle and minimize tourniquet time to less than 60 seconds [2].
  • Plasma Processing: Centrifuge the blood twice to obtain platelet-poor plasma (PPP). The first centrifugation is at a lower force (e.g., 2,000 x g for 10-15 minutes) to separate plasma from cells. The supernatant is then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to remove remaining platelets [2].
  • Aliquoting and Storage: Immediately aliquot the PPP into small volumes and freeze at ≤ -70°C. Avoid repeated freeze-thaw cycles [2].

Analytical Phase: Assay Setup and Run

  • Thaw Samples: Thaw frozen plasma samples on ice or in a water bath at 37°C and keep on ice until use.
  • Prepare Reagent Mixture: Prepare a working solution containing the trigger (TF/phospholipids) and the fluorogenic substrate (Pefachrome FXa) in a buffer.
  • Plate Layout: Design the plate to include test samples, a thrombin calibrator for each sample, and appropriate blanks (e.g., substrate + buffer).
  • Dispense Reagents:
    • Pipette 80 µL of plasma into each well.
    • Add 20 µL of the trigger/substrate working solution to the test sample wells.
    • Add 20 µL of the thrombin calibrator solution to the corresponding calibrator wells.
  • Initiate Reaction: Place the plate in the pre-warmed (37°C) fluorometer and start the reaction by automated injection of 20 µL of a pre-warmed CaCl₂ solution into each well.
  • Data Acquisition: Immediately begin measuring fluorescence (excitation ~360 nm, emission ~460 nm) every 30-60 seconds for at least 60 minutes [1] [4].

Data Analysis and Interpretation

The raw data (fluorescence over time) is processed by dedicated software to generate a thrombogram—a curve of thrombin concentration (nM) versus time. The key parameters derived from this curve provide insights into the coagulant state of the sample.

The following diagram shows the relationship between the thrombogram curve and its derived parameters, which are crucial for interpreting the hemostatic balance.

G Curve        Thrombin Generation Curve (Thrombogram)     LagTime Lag Time (Initiation Phase) Curve->LagTime 1. Measures clotting time Peak Peak Thrombin (Propagation Phase) Curve->Peak 2. Measures max thrombin ETP Endogenous Thrombin Potential (ETP) Curve->ETP 3. Calculates area under curve TTP Time to Peak (TTP) Curve->TTP 4. Measures time to max

Parameter Physiological Significance Indicates Hypercoagulability Indicates Hypocoagulability
Lag Time Time until thrombin is first detected; correlates with clotting time [1] [2]. Shortened Prolonged
Peak Thrombin Maximum concentration of thrombin generated [1] [2]. Increased Decreased
ETP Total amount of thrombin generated over time (area under the curve) [1] [2]. Increased Decreased
Time to Peak (TTP) Time from start until maximum thrombin is formed [2]. Shortened Prolonged
Velocity Index Slope between lag time and peak; rate of thrombin generation [2]. Increased Decreased

Applications and Troubleshooting

Key Applications in Research and Industry

  • Drug Development and Safety: Used by quality control laboratories in pharmaceutical companies to measure the procoagulant activity (e.g., from FXIa impurities) in biopharmaceuticals like immunoglobulin concentrates [4].
  • Clinical Research: Investigates thrombotic and bleeding risks in various conditions like hemophilia, thrombophilia, and monitoring anticoagulant therapy [1] [2].
  • Basic Coagulation Research: Provides insights into the dynamics of the coagulation cascade and the function of specific factors and inhibitors [3].

Common Troubleshooting Guidelines

  • High Background/Noise: Ensure plasma is properly platelet-poor. Check for reagent contamination or substrate degradation.
  • Low Thrombin Generation: Verify the activity of trigger reagents and CaCl₂ concentration. Ensure plasma has not been degraded by repeated freeze-thaws.
  • Poor Reproducibility: Standardize pre-analytical conditions meticulously. Use consistent pipetting techniques and ensure the fluorometer's temperature is uniform across the plate [4].
  • Calibration Failures: Confirm the thrombin calibrator has been stored correctly and is used before its expiration date.

Limitations and Considerations

While the TGA is a powerful tool, it requires careful standardization. Pre-analytical variables like blood collection method, centrifugation speed, and sample storage can significantly impact results [2]. Furthermore, the assay currently lacks universal standardization, meaning reference ranges and results can vary between laboratories using different reagents or instruments.

References

Comprehensive Application Notes and Protocols for Characterization of Direct Oral Anticoagulants (DOACs) Using Pefachrome FXa Chromogenic Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

The introduction of direct oral anticoagulants (DOACs) has revolutionized antithrombotic therapy, providing effective alternatives to vitamin K antagonists (VKAs) with more predictable pharmacokinetics and reduced monitoring requirements. DOACs specifically target key enzymes in the coagulation cascade: factor Xa (rivaroxaban, apixaban, edoxaban) or thrombin (dabigatran). Despite their advantages, situations arise where accurate measurement of DOAC plasma concentrations becomes essential for proper clinical management. These include emergency scenarios (bleeding, trauma, urgent surgery), special patient populations (renal impairment, extremes of body weight), assessment of adherence or overdose, and management of thrombotic events during treatment [1]. Additionally, DOACs are known to interfere with various coagulation assays, potentially leading to misinterpretation of results in lupus anticoagulant testing or heparin monitoring [2] [3].

The Pefachrome FXa chromogenic assay represents a sophisticated biochemical methodology designed to accurately quantify anti-FXa DOAC plasma concentrations through targeted enzymatic inhibition measurement. This document provides detailed application notes and standardized protocols for the characterization of DOACs using this assay system, specifically developed for research and drug development applications requiring precise pharmacokinetic and pharmacodynamic profiling.

Chromogenic Anti-FXa Assay Principles and Workflow

Chromogenic anti-FXa assays operate on the fundamental principle of competitive enzymatic inhibition measured via spectrophotometric detection. The assay system contains excess factor Xa enzyme which reacts with a specific chromogenic substrate to generate a colored product. When a DOAC is present in the test sample, it selectively inhibits the factor Xa enzyme, resulting in a measurable decrease in color production that directly correlates with the DOAC concentration. The assay workflow involves incubating patient plasma with a known concentration of factor Xa enzyme, followed by addition of a synthetic chromogenic substrate that releases para-nitroaniline (pNA) upon cleavage by factor Xa. The rate of pNA generation is measured spectrophotometrically at 405 nm, producing a detectable yellow color whose intensity is inversely proportional to the DOAC concentration in the sample [1].

These assays can be calibrated with DOAC-specific standards to generate reference curves for precise quantification. The major advantage of chromogenic assays lies in their high specificity for anti-FXa activity, minimizing interference from other plasma components that may affect conventional coagulation tests like PT and aPTT. Furthermore, they offer superior precision and a broad dynamic range compared to clot-based methods, making them particularly suitable for pharmacokinetic studies and bioequivalence assessments during drug development [1].

Quantitative Characterization of DOACs

Pharmacokinetic Properties of DOACs

Table 1: Comparative Pharmacokinetic Properties of Direct Oral Anticoagulants

Parameter Dabigatran Rivaroxaban Apixaban Edoxaban
Molecular Target Thrombin (FIIa) Factor Xa Factor Xa Factor Xa
Bioavailability 3-7% 80-100% (dose-dependent) ~50% ~62%
Time to Peak (Tmax) 1.5-3 hours 2-4 hours 3-4 hours 1-2 hours
Peak Concentration (Cmax) 175 ng/mL (150 mg) 249 ng/mL (20 mg) 171 ng/mL (5 mg) 170 ng/mL (60 mg)
Protein Binding 35% 92-95% 87% 55%
Renal Elimination 80% 35% 27% 50%
Half-life 12-17 hours 5-9 hours (healthy) 11-13 hours (elderly) 8-15 hours 10-14 hours
Metabolism Conjugation (non-CYP) CYP3A4/5, CYP2J2, hydrolysis CYP3A4/5 (25%), multiple CYP enzymes CYP3A4 (<4%), CES1
Transporters P-gp P-gp, BCRP P-gp, BCRP P-gp

Source: [4] [1]

Assay Parameters and Expected Values

Table 2: Expected Plasma Concentrations and Assay Characteristics for Anti-FXa DOACs

Parameter Rivaroxaban Apixaban Edoxaban
Therapeutic Peak 184-343 ng/mL (20 mg) 91-321 ng/mL (5 mg) 125-245 ng/mL (60 mg)
Therapeutic Trough 12-137 ng/mL (20 mg) 41-230 ng/mL (5 mg) 16-62 ng/mL (60 mg)
Assay Linear Range 1-500 ng/mL 1-500 ng/mL 1-500 ng/mL
Lower Limit of Quantification 1-10 ng/mL (assay-dependent) 1-10 ng/mL (assay-dependent) 1-10 ng/mL (assay-dependent)
Sample Type Citrated plasma Citrated plasma Citrated plasma
Sample Stability 4 hours RT, 6 months -80°C 4 hours RT, 6 months -80°C 4 hours RT, 6 months -80°C

Source: [1]

Experimental Protocols

Protocol 1: Sample Preparation and Processing

Principle: Accurate DOAC quantification requires proper blood collection, processing, and storage to maintain analyte stability and prevent preanalytical variables from affecting results.

Materials:

  • 3.2% trisodium citrate vacuum blood collection tubes
  • Centrifuge capable of 2500×g
  • Polypropylene storage tubes
  • -80°C freezer

Procedure:

  • Blood Collection: Perform venipuncture using 3.2% trisodium citrate vacuum collection tubes (9:1 blood:anticoagulant ratio)
  • Processing: Centrifuge at 2500×g for 15 minutes at room temperature within 1 hour of collection
  • Plasma Separation: Carefully transfer platelet-poor plasma to a clean polypropylene tube without disturbing the buffy coat
  • Secondary Centrifugation: Recentrifuge the plasma at 2500×g for 15 minutes to ensure platelet count <10,000/μL
  • Aliquoting: Transfer plasma to polypropylene tubes in small aliquots
  • Storage: Freeze immediately at -80°C until analysis (stable for up to 6 months)
  • Thawing: Thaw frozen plasma at 37°C for 15 minutes immediately before testing, then mix gently by inversion

Quality Control:

  • Avoid repeated freeze-thaw cycles (maximum 2 cycles)
  • Process lipemic, hemolyzed, or icteric samples with caution as they may interfere with spectrophotometric measurements
  • Include normal pooled plasma as a negative control in each assay run [3] [1]
Protocol 2: Pefachrome FXa Chromogenic Assay for DOAC Quantification

Principle: This protocol describes the quantitative measurement of anti-FXa DOACs in plasma using a chromogenic substrate. The method is suitable for determining precise drug concentrations in research samples and clinical specimens.

Materials:

  • Pefachrome FXa chromogenic substrate (or equivalent)
  • Purified factor Xa enzyme
  • DOAC-specific calibrators (0, 50, 100, 250, 500 ng/mL)
  • Quality control materials (low, medium, high)
  • Buffer (Tris-HCl or PBS, pH 8.4)
  • Microplate reader capable of measuring 405 nm
  • 37°C incubator or heated microplate shaker

Procedure:

  • Reagent Preparation:

    • Reconstitute chromogenic substrate according to manufacturer's instructions
    • Prepare factor Xa solution in assay buffer to appropriate working concentration
    • Thaw calibrators, controls, and test samples at 37°C
  • Calibration Curve:

    • Assay DOAC calibrators in duplicate following the same procedure as test samples
    • Plot absorbance versus concentration and apply appropriate curve fitting (typically linear or quadratic)
  • Assay Procedure:

    • Pipette 50 μL of calibrator, control, or test sample into appropriate wells
    • Add 50 μL of factor Xa solution to each well
    • Incubate at 37°C for exactly 2 minutes
    • Add 50 μL of chromogenic substrate solution
    • Incubate at 37°C for exactly 5 minutes
    • Add 50 μL of stop solution (20% acetic acid)
    • Measure absorbance at 405 nm within 30 minutes
  • Calculation:

    • Calculate mean absorbance for each calibrator and sample
    • Generate standard curve by plotting calibrator concentrations versus absorbance
    • Determine sample concentrations by interpolation from standard curve
    • Apply dilution factors if samples were diluted prior to analysis [1]
Protocol 3: Method Validation Parameters

Principle: Thorough validation ensures assay reliability, reproducibility, and suitability for intended research purposes. This protocol outlines key validation experiments for DOAC quantification methods.

Linearity and Range:

  • Prepare serial dilutions of DOAC reference standard in normal pooled plasma
  • Analyze each concentration in triplicate across expected measurement range
  • Evaluate linearity by linear regression (R² > 0.98 typically acceptable)

Precision:

  • Within-run: Analyze 3 concentration levels (low, medium, high) with 10 replicates each in a single run
  • Between-run: Analyze 3 concentration levels in duplicate over 5 separate days
  • Calculate coefficients of variation (CV < 15% typically acceptable)

Accuracy/Recovery:

  • Spike known DOAC concentrations into normal pooled plasma
  • Analyze spiked samples and calculate percentage recovery (85-115% typically acceptable)

Lower Limit of Quantification (LLOQ):

  • Determine the lowest concentration with CV < 20% and accuracy 80-120%
  • Verify with 5 independent measurements

Specificity/Interference:

  • Test potential interferents (hemoglobin, bilirubin, triglycerides)
  • Assess cross-reactivity with other anticoagulants (heparin, VKAs)
  • Evaluate matrix effects using different plasma lots [1]

Troubleshooting Guide

Table 3: Common Issues and Solutions in DOAC Chromogenic Assays

Problem Potential Causes Solutions
Poor Precision Improper pipetting technique, unstable temperature, substrate degradation Standardize pipetting, use temperature-controlled incubator, check substrate preparation
Calibration Curve Non-linearity Calibrator degradation, incorrect preparation, inappropriate curve fitting Prepare fresh calibrators, verify dilution scheme, try alternative curve fitting methods
Abnormally High Absorbance Factor Xa activity too high, incubation time too long, substrate concentration excessive Titrate factor Xa concentration, strictly control incubation times, verify substrate concentration
Abnormally Low Absorbance Factor Xa activity too low, substrate degradation, DOAC concentration beyond range Check factor Xa activity, prepare fresh substrate, dilute samples with high DOAC concentration
Plate Effect (edge wells different) Temperature gradient across plate, evaporation Use plate sealers, pre-warm plate reader, exclude edge wells from critical measurements

Visual Experimental Workflows

Core Assay Principle

G DOAC Anti-FXa Assay Principle (Width: 760px) Plasma Plasma DOAC DOAC Plasma->DOAC FXa FXa Complex Complex FXa->Complex DOAC->Complex Inhibition Substrate Substrate Complex->Substrate Reduced Cleavage Product Product Substrate->Product Decreased Rate

Experimental Workflow

G DOAC Characterization Workflow (Width: 760px) Start Sample Collection (Citrated Plasma) Centrifuge Centrifugation 2500×g, 15min Start->Centrifuge Transfer Plasma Transfer (Platelet-poor) Centrifuge->Transfer Recentrifuge Secondary Centrifugation 2500×g, 15min Transfer->Recentrifuge Aliquot Aliquoting (Polypropylene Tubes) Recentrifuge->Aliquot Store Storage -80°C Aliquot->Store Thaw Thawing 37°C, 15min Store->Thaw Assay Chromogenic Assay FXa + Substrate Thaw->Assay Measure Absorbance Measurement 405nm Assay->Measure Calculate Concentration Calculation Standard Curve Measure->Calculate

Conclusion

The Pefachrome FXa chromogenic assay provides a robust, precise, and specific methodology for quantifying direct oral anti-FXa anticoagulants in plasma samples. These application notes and detailed protocols support researchers and drug development professionals in implementing this methodology for pharmacokinetic studies, bioequivalence assessments, and clinical correlation investigations. Proper sample handling, meticulous technique, and thorough method validation are essential for generating reliable, reproducible data that meets the rigorous standards of pharmaceutical research and development.

References

Pefachrome FXa: Kinetic Parameters and Assay Composition

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Michaelis-Menten Kinetic Parameters of Pefachrome FXa 5277 [1]

Parameter Value for Human Thrombin Value for Bovine Thrombin
Km 233 µM 154 µM
Vmax 0.736 µM/min 0.141 µM/min
kcat 5643 min-1 1080 min-1

Table 2: Typical Reaction Mixture for FXa Generation Assay [2] [3] This setup is used for measuring FXa generation in Tissue Factor or Factor Xase complex assays.

Component Final Concentration Purpose / Note
Test Sample Variable Contains TF-positive EVs, cell lysates, or purified FXase complex.
FVIIa / FVIIIa ~ 40 nM Enzyme complex cofactor.
FX ~ 300 nM Natural substrate for FVIIa/TF or FIXa/FVIIIa complexes.
Calcium Chloride (CaCl₂) 5 mM Essential cofactor for Gla domain-containing proteins.
Phospholipid Vesicles ~ 20 µM Provides a physiological membrane surface.
Buffer HEPES or Tris, pH 7.2-7.4 Maintains physiological pH.

Detailed Experimental Protocol

Here is a generalized and detailed protocol for a Factor Xa generation assay, which can be adapted for various applications such as measuring TF activity or characterizing inhibitors [2] [3].

Stage 1: Reaction Setup and FXa Generation
  • Prepare Master Mix: Combine the required components from Table 2 in an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, pH 7.2) on ice. The specific composition depends on the experiment:
    • For TF activity assays, the mix includes FVIIa, FX, CaCl₂, and phospholipids [4].
    • For FXase complex assays, the mix includes FVIIIa, FIXa, FX, CaCl₂, and phospholipids [3].
  • Initiate Reaction: Transfer the master mix to a pre-warmed 96-well microplate. Add the test sample (e.g., TF-containing EVs, purified enzyme complex, or inhibitor) to start the reaction.
  • Incubate: Incubate the plate at 37°C for a defined period (typically 1 to 2 hours) to allow for FXa generation [2].
Stage 2: Reaction Termination and Measurement
  • Stop the Reaction: After incubation, add a stop solution such as EDTA (final concentration 50 mM) to chelate calcium and halt enzymatic activity [2].
  • Quantify FXa: Add the Pefachrome FXa chromogenic substrate to a final concentration of 0.46 mM. The generated FXa will cleave the substrate, releasing the yellow p-nitroaniline (pNA) group.
  • Read Absorbance: Immediately monitor the increase in absorbance at 405 nm over 5-15 minutes using a microplate reader. The rate of absorbance change (ΔA/min) is directly proportional to the FXa concentration.

The workflow below illustrates the biochemical reaction and the experimental steps.

G cluster_biochem Biochemical Reaction cluster_protocol Experimental Workflow FX Factor X (FX) FXa Factor Xa (FXa) FX->FXa Activation by TF/FVIIa or FXase Substrate Pefachrome FXa (CH3SO2-D-Leu-Gly-Arg-pNA) FXa->Substrate Hydrolysis S1 1. Setup Reaction (Enzyme, Cofactors, FX) Product Cleaved Product (p-nitroaniline) Substrate->Product Colorimetric Readout (A405nm) S2 2. Incubate at 37°C (Generate FXa) S1->S2 S3 3. Stop with EDTA S2->S3 S4 4. Add Chromogenic Substrate S3->S4 S5 5. Measure A405nm over time S4->S5

Research Applications and Considerations

The Pefachrome FXa substrate is a vital tool in coagulation research, as shown in these specific applications.

  • Measurement of Tissue Factor (TF) Activity: A rapid and sensitive TF activity assay uses this principle. The assay measures TF-dependent FXa generation, which is then quantified using a Pefachrome substrate. Its sensitivity is in the low fM range for TF, and specificity is confirmed using inhibitory anti-TF antibodies [4].
  • Analysis of Extracellular Vesicle (EV) TF Activity: The substrate is used in commercial and in-house assays (e.g., the Chapel Hill assay) to measure procoagulant TF on EVs isolated from plasma. These assays are critical for studying thrombosis in sepsis, cancer, and viral infections. A key consideration is that TFPI in EV preparations can inhibit the TF-FVIIa complex, leading to an underestimation of TF activity. This interference can be overcome by including an inhibitory anti-TFPI antibody in the assay [2].
  • Characterization of Factor Xase Complex Function: The substrate is used in FXa generation assays to study the cofactor activity of Factor VIIIa (FVIIIa) in complex with Factor IXa (FIXa). This application is fundamental for investigating the mechanism of coagulation and for characterizing novel anticoagulants or mutant proteins [3].

Critical Technical Notes

  • Specificity is Key: While highly specific for FXa, always include appropriate controls (e.g., blanks without enzyme and samples with an FXa inhibitor) to account for any non-specific signal.
  • Standard Curve: For absolute quantification of FXa concentration, generate a standard curve using known amounts of purified, active FXa.
  • Kinetic Analysis: To determine Michaelis-Menten parameters for FXa itself, vary the concentration of the Pefachrome FXa substrate and measure the initial reaction rates (ΔA/min). Fit the resulting data to the Michaelis-Menten equation to calculate Km and Vmax [1].

References

Comprehensive Application Notes and Protocols for Pefachrome FXa Assay Using Tris-HCl pH 8.4 Buffer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Factor Xa Assays and Pefachrome FXa

Factor Xa is a critical serine protease in the coagulation cascade, serving as a pivotal point where the intrinsic and extrinsic pathways converge. The accurate measurement of its activity is essential for both basic research in hemostasis and thrombosis, as well as for drug discovery programs targeting anticoagulant therapies. Chromogenic substrate assays represent the gold standard for quantifying Factor Xa activity in both plasma samples and purified systems. These assays rely on the specific enzymatic cleavage of synthetic para-nitroanilide (pNA) substrates that release a colored product measurable by spectrophotometry.

Pefachrome FXa is a specialized chromogenic substrate designed for the precise quantitative determination of Factor Xa activity. The substrate consists of a peptide chain (CH3SO2-D-Leu-Gly-Arg) linked to para-nitroaniline (pNA). Upon cleavage by Factor Xa at the arginine-pNA bond, free pNA is released, producing a yellow color that can be monitored at 405 nm. The rate of color development is directly proportional to the Factor Xa activity in the sample. The Tris-HCl buffer system at pH 8.4 provides optimal conditions for maintaining Factor Xa activity and stability during these assays, as the slightly alkaline environment supports efficient substrate cleavage while maintaining enzyme integrity.

Buffer Composition and Formulation

Tris-HCl Buffer (pH 8.4) Characteristics and Properties

Tris-HCl buffer at pH 8.4 creates an ideal environment for Factor Xa activity assays due to its effective buffering capacity in the slightly alkaline range. According to buffering theory, the effective range of Tris buffers spans from pH 7.0 to 9.2, with a pKa of approximately 8.1 at 25°C, placing pH 8.4 perfectly within its optimal buffering zone. This specific pH maintains Factor Xa in its active conformation while ensuring the Pefachrome FXa substrate remains available for efficient cleavage. The Tris-HCl buffer system offers minimal interference with biochemical processes and does not form precipitates with calcium, magnesium, or heavy metal ions that are often components of coagulation assays. However, researchers must be aware that Tris buffers exhibit significant temperature dependence, with the pH decreasing by approximately 0.03 units for every 1°C increase in temperature. This characteristic necessitates careful temperature control during assay preparation and execution. [1] [2]

Buffer Preparation Protocols
2.2.1 1M Tris-HCl Stock Solution (pH 8.4)

Table 1: Preparation of 1M Tris-HCl Stock Solution (pH 8.4)

Component Specification Quantity
Tris base Molecular Biology Grade 121.1 g
Deionized water Nuclease-free 800 mL
Hydrochloric acid Concentrated HCl ~42 mL
Final volume Adjust with water 1000 mL

Step-by-Step Preparation:

  • Weighing: Accurately weigh 121.1 g of Tris base (Molecular Biology Grade, ≥99.5% purity) and transfer to a 1L glass beaker.

  • Initial Dissolution: Add approximately 800 mL of nuclease-free deionized water to the beaker and stir using a magnetic stirrer until complete dissolution. The solution may be slightly turbid initially but should become clear as mixing continues.

  • pH Adjustment: Slowly add concentrated hydrochloric acid (~42 mL) in small increments while continuously monitoring the pH with a calibrated pH meter. Allow adequate time for mixing and pH stabilization between acid additions. Adjust until the pH reaches 8.40 ± 0.04 at room temperature (25°C).

  • Final Volume Adjustment: Transfer the solution to a 1L volumetric flask and bring to the final volume with nuclease-free deionized water. Mix thoroughly by inversion.

  • Sterilization and Storage: Filter sterilize the solution through a 0.22 μm membrane or autoclave at 121°C for 15-20 minutes. Store the sterilized solution at room temperature in tightly sealed containers to prevent absorption of atmospheric CO₂. The shelf life under these conditions is typically 1095 days. [1] [2]

2.2.2 Assay Buffer Formulation (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 8.4)

Table 2: Assay Buffer Composition for Pefachrome FXa

Component Stock Concentration Volume for 100 mL Final Concentration
Tris-HCl, pH 8.4 1 M 5 mL 50 mM
Calcium chloride 1 M 250 μL 2.5 mM
Nuclease-free water - 94.75 mL -

Preparation Instructions: Combine the components in the order listed in Table 2, ensuring complete mixing after each addition. The assay buffer should be prepared fresh on the day of use or aliquoted and stored at 4°C for up to one week. Verify the pH before use, as dilution may cause slight variations. [3]

Experimental Protocols

Factor Xa Activity Measurement Using Pefachrome FXa

Principle: The assay measures Factor Xa activity through kinetic monitoring of p-nitroaniline (pNA) release from the Pefachrome FXa substrate. Factor Xa cleaves the substrate at the arginine-pNA bond, releasing yellow-colored pNA which absorbs at 405 nm. The rate of absorbance increase (ΔA/min) is directly proportional to Factor Xa activity in the sample. [4] [3]

3.1.1 Reagent Preparation
  • Pefachrome FXa Substrate Solution: Prepare a 4 mM working solution by dissolving Pefachrome FXa in nuclease-free water. For example, dissolve 25 mg of substrate in the appropriate volume of water based on molecular weight (calculate according to specific product formulation). Protect from light and use within 4 hours of reconstitution.

  • Factor Xa Standards: Prepare a dilution series of purified Factor Xa in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 8.4). Recommended concentrations range from 0.6 nM to 22 nM, prepared through serial dilution from a stock solution of known concentration.

  • Test Samples: Dilute plasma samples or purified preparations in assay buffer. Optimal dilution factors must be determined empirically but typically range from 1:10 to 1:100 for plasma samples. [3]

3.1.2 Assay Procedure
  • Instrument Setup: Turn on the microplate reader or spectrophotometer and allow it to stabilize. Set the temperature control to 37°C and allow the instrument to equilibrate. Program the instrument to measure absorbance at 405 nm at 30-second intervals for 15-20 minutes.

  • Reaction Mixture Assembly: In a 96-well microplate, add the following components in order:

    • 80 μL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 8.4)
    • 10 μL of Factor Xa standard or test sample
    • 10 μL of Pefachrome FXa substrate solution (4 mM)
  • Kinetic Measurement: Immediately place the plate in the pre-warmed reader and initiate kinetic measurements. The final reaction volume is 100 μL, containing 0.4 mM Pefachrome FXa substrate and the appropriate concentration of Factor Xa.

  • Data Collection: Monitor the increase in absorbance at 405 nm for 15-20 minutes at 37°C. Ensure continuous linear reaction kinetics for accurate calculations. [3]

fxa_assay_workflow start Start Assay Preparation buffer_prep Prepare Assay Buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 8.4) start->buffer_prep substrate_prep Prepare Pefachrome FXa Substrate Solution (4 mM) buffer_prep->substrate_prep standard_prep Prepare Factor Xa Standard Dilutions substrate_prep->standard_prep sample_prep Prepare Test Samples Appropriate Dilution standard_prep->sample_prep plate_setup Assembly in Microplate: - 80 µL Assay Buffer - 10 µL Sample/Standard - 10 µL Substrate sample_prep->plate_setup instrument_setup Instrument Setup: Temperature 37°C Absorbance 405 nm Kinetic Mode plate_setup->instrument_setup measurement Kinetic Measurement 15-20 minutes 30-second intervals instrument_setup->measurement data_analysis Data Analysis: Calculate ΔA/min Determine FXa Activity measurement->data_analysis

Figure 1: Pefachrome FXa Experimental Workflow. This diagram illustrates the complete procedure for measuring Factor Xa activity using the chromogenic substrate assay.

Inhibition Assays for Drug Discovery Applications

Application Note: The Pefachrome FXa assay system is widely utilized in pharmaceutical research for evaluating direct Factor Xa inhibitors such as apixaban, rivaroxaban, and edoxaban. The following protocol describes the procedure for assessing inhibitor potency. [3]

3.2.1 Inhibition Assay Protocol
  • Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO or appropriate solvent, then further dilute in assay buffer. Include appropriate solvent controls.

  • Pre-incubation: Mix 70 μL of assay buffer, 10 μL of inhibitor solution (or vehicle control), and 10 μL of Factor Xa solution (final concentration 0.6-22 nM). Pre-incubate for 5-10 minutes at 37°C to allow inhibitor-enzyme interaction.

  • Reaction Initiation: Add 10 μL of Pefachrome FXa substrate (4 mM) to initiate the reaction.

  • Kinetic Measurement: Monitor absorbance at 405 nm for 15-20 minutes at 37°C.

  • Data Analysis: Calculate percent inhibition at each inhibitor concentration and determine IC₅₀ values using appropriate nonlinear regression analysis. [3]

Data Analysis and Interpretation

Calculations and Quantification

Factor Xa Activity Calculation:

  • Rate Determination: Calculate the rate of absorbance change (ΔA/min) from the linear portion of the kinetic curve.

  • Standard Curve: Plot ΔA/min against Factor Xa concentration for the standard dilutions. Fit with linear regression to obtain the equation: y = mx + c, where y = ΔA/min, m = slope, x = Factor Xa concentration.

  • Sample Concentration: Determine Factor Xa activity in unknown samples using the standard curve equation.

Michaelis-Menten Kinetics: For enzyme kinetic characterization, the Pefachrome FXa substrate has reported Kₘ values of 233 μM for human thrombin and 154 μM for bovine thrombin. The kcat values are 5643 min⁻¹ (human thrombin) and 1080 min⁻¹ (bovine thrombin). These parameters can be used for detailed enzymatic characterization. [4]

Quality Control and Validation

Table 3: Quality Control Parameters for Pefachrome FXa Assay

Parameter Specification Acceptance Criteria
Blank Absorbance A405 in absence of enzyme <0.1 AU
Linearity Correlation coefficient (R²) of standard curve ≥0.990
Precision Intra-assay CV ≤15%
Sensitivity Lowest detectable FXa concentration ≤0.6 nM
Buffer pH Verification of Tris-HCl pH 8.40 ± 0.04
Substrate Stability Absorbance of fresh vs stored substrate ≤10% variation

Validation Procedures:

  • Specificity: Confirm that signal generation is Factor Xa-dependent by including wells with specific Factor Xa inhibitors.

  • Linearity: Ensure the standard curve demonstrates linearity across the working range (0.6-22 nM Factor Xa).

  • Precision: Perform replicate measurements (n≥3) of quality control samples to calculate coefficient of variation.

  • Accuracy: Include known reference standards in each assay run to verify performance. [1] [3]

Applications in Research and Drug Development

Coagulation Research Applications

The Pefachrome FXa assay system with Tris-HCl pH 8.4 buffer has broad utility in coagulation research. The assay enables investigation of Factor IXa interactions with regulatory proteins such as the low-density lipoprotein receptor-related protein (LRP). Research has demonstrated that LRP cluster IV can inhibit Factor X activation by Factor IXa with IC₅₀ values of 5 nM and 40 nM in the presence and absence of Factor VIII, respectively. This suggests LRP may function as a physiological regulator of coagulation through multiple mechanisms: interference with Factor IXa-Factor VIIIa complex assembly and direct inhibition of Factor IXa enzymatic activity. Such applications highlight the importance of robust, reproducible Factor Xa activity measurements in understanding coagulation pathway regulation. [5]

coagulation_pathway fixa Factor IXa (Active Form) fxa_generation Factor X Activation (Conversion to FXa) fixa->fxa_generation Catalyzes fviii Factor VIII (Cofactor) fviii->fxa_generation Enhances lrp LRP Receptor lrp->fxa_generation Inhibits IC₅₀ 5-40 nM fxa_activity Factor Xa Activity Measured by Pefachrome FXa fxa_generation->fxa_activity substrate_cleavage Pefachrome FXa Cleavage pNA Release at 405 nm fxa_activity->substrate_cleavage

Figure 2: Factor Xa Regulation in Coagulation Pathway. This diagram illustrates the role of Factor Xa in the coagulation cascade and its regulation by LRP receptor, highlighting where Pefachrome FXa assay measurements apply.

Pharmaceutical Applications

Drug Discovery and Development: The Pefachrome FXa assay system serves as a fundamental tool in the development and evaluation of direct Factor Xa inhibitors. The method provides:

  • High-throughput screening capability for compound libraries
  • IC₅₀ determination for lead compound optimization
  • Mechanistic studies of inhibition kinetics
  • Quality control for manufacturing processes
  • Comparability assessments for biosimilar development

The use of standardized Tris-HCl pH 8.4 buffer conditions ensures consistency across experiments and facilitates comparison of results between laboratories and studies. The incorporation of calcium chloride in the assay buffer (2.5 mM final concentration) maintains physiological relevance while supporting optimal enzyme activity. [3]

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 4: Troubleshooting Guide for Pefachrome FXa Assays

Problem Potential Causes Solutions
Low Signal Enzyme degradation, expired substrate, incorrect pH Verify enzyme activity, prepare fresh substrate, check buffer pH
High Background Substrate degradation, contaminated buffers Prepare substrate fresh, use nuclease-free water, filter buffers
Non-linear Kinetics Substrate depletion, enzyme instability Dilute sample, verify substrate concentration, check temperature stability
Poor Precision Pipetting errors, temperature gradients Calibrate pipettes, ensure complete mixing, verify instrument temperature uniformity
Abnormal Standard Curve Improper standard dilution, degraded standards Prepare fresh standard dilutions, verify stock concentration
Critical Parameters for Success
  • Temperature Control: Maintain consistent temperature at 37°C throughout the assay, as Factor Xa activity and buffer pH are temperature-sensitive.

  • pH Accuracy: Verify Tris-HCl buffer pH at the assay temperature, remembering that Tris exhibits a temperature coefficient of -0.03 pH units/°C.

  • Reaction Linearity: Ensure measurements occur during the linear phase of the reaction, typically the initial 10-15 minutes.

  • Substrate Stability: Protect reconstituted Pefachrome FXa from light and use within recommended timeframes to prevent spontaneous hydrolysis.

  • Quality Reagents: Use high-purity Tris-HCl with specifications appropriate for enzymatic assays, including low heavy metal content (<2 ppm) and absence of DNase, RNase, and protease activity. [6] [2]

Conclusion

The Pefachrome FXa chromogenic substrate assay utilizing Tris-HCl buffer at pH 8.4 provides a robust, reproducible method for quantifying Factor Xa activity in research and drug development applications. The optimized buffer conditions maintain enzyme stability and activity while supporting efficient substrate cleavage. The detailed protocols presented in this application note enable researchers to consistently measure Factor Xa activity with high sensitivity and precision, facilitating advancements in both basic coagulation research and pharmaceutical development of anticoagulant therapies. Proper attention to critical parameters such as temperature control, pH verification, and reagent quality ensures reliable assay performance and generates high-quality data for scientific and regulatory purposes.

References

Application Notes: In Vitro & In Vivo Characterization of a Reversible Synthetic Heparin Analogue (S12-mer)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Unfractionated Heparin (UFH) and Low Molecular Weight Hepins (LMWHs) are crucial anticoagulants but face challenges including supply chain vulnerabilities, molecular heterogeneity, and unpredictable pharmacokinetics [1]. The "Super 12-mer" (S12-mer) is a synthetic, homogenous dodecasaccharide engineered to address these limitations [1]. Its design incorporates a 12-sugar chain length and specific 3-O-sulfation to maintain high anti-FXa activity while enabling effective reversal by protamine sulfate, a significant advantage over LMWHs and Fondaparinux [1].

Materials and Reagents

The table below lists the key materials used in the referenced study:

Material/Reagent Source / Details
Heparin Compounds UFH (Hospira Inc.), Enoxaparin (Sanofi-Aventis), Fondaparinux (Cardinal Health), S12-mer (Chemoenzymatic synthesis) [1]
Proteins & Enzymes Human Antithrombin (AT), Human Factor Xa (FXa) (Haematologic Technologies Inc.) [1]
Assay Reagents Pefachrome FXa chromogenic substrate (200 µM final), Protamine Sulfate (APP Pharmaceuticals) [1]
Buffers HBS/PEG/Ca²⁺ (Hepes-buffered saline with 2 mM CaCl₂ and 0.1% PEG 8000) [1]
Equipment 96-well microplate, Molecular Devices Spectromax microplate reader (405 nm) [1]
Key Experimental Findings

The S12-mer's performance was evaluated and compared to established anticoagulants. Key quantitative findings are summarized below:

Parameter S12-mer Enoxaparin Fondaparinux UFH
Anti-FXa Activity (IC₅₀ approx.) ~325 nM (Equivalent to Enoxaparin) [1] ~325 nM [1] Information Missing Information Missing
Reduction in Peak Thrombin Generation (IC₅₀) ~325 nM [1] ~325 nM [1] Information Missing Information Missing
Protamine Sulfate Reversal Significant restitution of thrombin generation and clot formation [1] Poor and variable reversal [1] No capacity for reversal [1] Complete reversal [1]
In Vivo Efficacy (Thrombosis Inhibition) Similar extent as Enoxaparin [1] Similar extent as S12-mer [1] Information Missing Information Missing
In Vivo Safety (Bleeding Profile) Similar to Enoxaparin [1] Similar to S12-mer [1] Information Missing Information Missing

Detailed Experimental Protocols

Protocol 1: Anti-FXa Assay Using Pefachrome FXa Substrate

This protocol measures the ability of heparin analogues to potentiate AT-mediated inhibition of FXa.

  • Solution Preparation: Prepare HBS/PEG/Ca²⁺ buffer and a working solution of 200 nM human AT in the same buffer [1].
  • Reaction Setup: In a 96-well microplate, mix:
    • Various concentrations of heparin analogues (UFH, Enoxaparin, Fondaparinux, S12-mer, or control C12-mer).
    • Human AT (200 nM final concentration).
    • Include wells with or without 2 µM Protamine Sulfate for reversal studies [1].
  • Incubation: Allow the mixture to incubate for 2 minutes at room temperature [1].
  • Enzyme Addition: Add 5 nM human FXa to the wells and incubate for 1 minute [1].
  • Reaction Initiation & Measurement: Initiate the reaction by adding the Pefachrome FXa chromogenic substrate to a final concentration of 200 µM. Immediately monitor the amidolytic activity at 405 nm in a plate reader for 5-10 minutes [1].
  • Data Analysis: Calculate the rate of substrate hydrolysis. The anti-FXa activity is determined by the reduction in the FXa hydrolysis rate compared to a control without anticoagulant [1].
Protocol 2: Plasma-based Thrombin Generation Assay (TGA)

This global coagulation assay assesses the overall effect of an anticoagulant on thrombin formation.

  • Plasma Preparation: Obtain pooled citrate plasma from healthy donors. Corn Trypsin Inhibitor (CTI) can be added during blood draw to inhibit the contact pathway [1].
  • Assay Setup: To wells of a 96-well plate, add:
    • Heparin analogue and/or protamine sulfate.
    • 80 µL of pooled citrate plasma.
    • 416 µM Z-GGR-AMC fluorescent substrate.
    • Re-calcify the plasma with 15 mM CaCl₂ [1].
  • Activation & Measurement: Activate coagulation by adding a stimulus of 5 pM recombinant Tissue Factor (rTF) and 4 µM phospholipid vesicles (PCPEPS). Continuously monitor fluorescence in a fluorometer. A standard curve is used to convert fluorescence readings to thrombin concentration over time [1].
  • Data Analysis: Key parameters derived from the thrombin generation curve include Lag Time, Peak Thrombin, and Endogenous Thrombin Potential (ETP). Anticoagulant efficacy is indicated by a reduction in Peak Thrombin and ETP [1].

Visual Workflows and Mechanisms

Mechanism of S12-mer Anticoagulant Action and Reversal

This diagram illustrates the mechanism by which the S12-mer exerts its anticoagulant effect and how it is reversed by protamine sulfate.

S12 S12-mer Comp1 S12-mer/AT Complex S12->Comp1 AT Antithrombin (AT) AT->Comp1 FXa Factor Xa Inact Inactive FXa FXa->Inact Comp1->FXa  Binds and Inactivates Prot Protamine Sulfate Prot->S12  Binds and Neutralizes Rev Reversal of Anticoagulation Prot->Rev

Experimental Workflow for Anti-FXa Assay

This flowchart outlines the step-by-step procedure for performing the chromogenic anti-FXa assay.

Start Prepare HBS/PEG/Ca²⁺ Buffer Step1 Mix Heparin Analog and 200 nM AT in plate Start->Step1 Step2 Incubate 2 min at RT Step1->Step2 Step3 Add 5 nM Human FXa Step2->Step3 Step4 Incubate 1 min Step3->Step4 Step5 Add 200 µM Pefachrome FXa Step4->Step5 Measure Measure Absorbance at 405 nm Step5->Measure

Discussion and Conclusion

The S12-mer demonstrates equivalent anti-FXa and antithrombotic efficacy to Enoxaparin [1]. Its most significant advantage is significant reversibility with protamine sulfate, addressing a key limitation of LMWHs and Fondaparinux and potentially enhancing patient safety in scenarios with high bleeding risk [1]. As a synthetic and homogenous compound, the S12-mer offers superior batch-to-batch consistency and avoids the supply chain risks associated with animal-sourced heparins [1].

These application notes and protocols provide a foundation for researchers to evaluate synthetic heparin analogues. The data confirm that the S12-mer is a promising candidate for further pre-clinical development.

References

Comprehensive Application Notes and Protocols for Pharmacodynamic Profiling of Factor Xa Inhibitors Using Pefachrome FXa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FXa and its Therapeutic Significance

Factor Xa (FXa) is a trypsin-like serine protease that occupies a central position in the coagulation cascade, acting at the convergence point of the intrinsic and extrinsic pathways [1] [2]. Its primary role is to catalyze the conversion of prothrombin to thrombin, a critical step that amplifies the coagulation process. Each molecule of FXa can generate more than 1,000 thrombin molecules, making it a highly efficient amplifier of thrombus formation [2]. This strategic position makes FXa an attractive target for anticoagulant therapy, as inhibiting FXa potently suppresses thrombin generation without directly interfering with the essential regulatory functions of thrombin itself [1] [3].

The development of direct FXa inhibitors represents a significant advancement in anticoagulant therapy, offering benefits over traditional agents like warfarin and heparin, including higher specificity, predictable pharmacokinetics, and oral bioavailability [1] [2] [3]. Pefachrome FXa (commercially available as S2765) is a chromogenic substrate extensively used for profiling these inhibitors. It releases a colored product, para-nitroaniline (pNA), upon cleavage by FXa, allowing for real-time, quantitative assessment of enzyme activity [4].

Detailed Experimental Protocols

Protocol for Direct FXa Inhibition Assay

This protocol measures the direct inhibition of FXa enzyme activity by test compounds in a purified system.

Materials:

  • Human Factor Xa (Haematologic Technologies Inc./Enzyme Research Laboratories) [4]
  • Pefachrome FXa (S2765) chromogenic substrate (Pentapharm/DiaPharma) [4]
  • Test inhibitors (e.g., Rivaroxaban, Apixaban, Lyso-sulfatide)
  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (with 0.5% BSA optional) [4]
  • CaCl₂ (optional, for assessing calcium-dependent interactions)
  • Microplate reader capable of measuring absorbance at 405 nm

Method:

  • Reaction Setup: Prepare a master mixture containing FXa (final concentration ~1-5 nM) in assay buffer. Add CaCl₂ if used (final concentration ~5 mM).
  • Inhibitor Preparation: Serially dilute inhibitors in appropriate solvent (e.g., DMSO, ensuring final DMSO concentration ≤1%).
  • Pre-incubation: Mix 80 µL of FXa solution with 10 µL of inhibitor or vehicle control. Incubate for 5-15 minutes at 25°C or 37°C.
  • Reaction Initiation: Add 10 µL of Pefachrome FXa substrate (final concentration typically 0.1-0.5 mM) to start the reaction.
  • Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm for 10-30 minutes.
  • Data Analysis: Calculate initial reaction velocities (V₀). Plot V₀ versus inhibitor concentration to determine IC₅₀ values using non-linear regression.
Protocol for Plasma-based Clotting Time Assay (FXa One-Stage Assay)

This functional assay evaluates the anticoagulant effect of inhibitors in a complex plasma environment.

Materials:

  • Normal Human Plasma (NHP, commercially sourced) [4]
  • Pefachrome FXa substrate or FXa reagent
  • Test inhibitors
  • CaCl₂ solution
  • Fibrinogen (optional, for clot detection endpoints) [4]
  • Coagulometer (e.g., Amelung KC4) or plate reader

Method:

  • Plasma-Inhibitor Incubation: Mix 75 µL NHP with varying concentrations of inhibitor (diluted in buffer). Incubate for 3-5 minutes at 37°C [4].
  • Calcium and FXa Addition: Add CaCl₂ (final ~15 mM) and FXa (final ~1.5 nM) to initiate the coagulation cascade [4].
  • Clotting Time Measurement: Record the time to clot formation mechanically or by adding fibrinogen and measuring turbidity.
  • Alternative Chromogenic Endpoint: After incubation with FXa/CaCl₂, instead of measuring clotting, add Pefachrome FXa substrate and measure residual FXa activity chromogenically [4].
  • Data Analysis: Convert clotting times or residual FXa activity to percentage inhibition. Calculate IC₅₀ for plasma-based FXa inhibition.

Table 1: Key Parameters for Direct FXa and Plasma-based Inhibition Assays

Parameter Direct FXa Inhibition Assay Plasma-based Clotting Assay
FXa Concentration 1-5 nM ~1.5 nM
Substrate Pefachrome FXa (S2765) Pefachrome FXa or intrinsic pathway activation
Inhibitor Pre-incubation 5-15 minutes 3-5 minutes
Calcium Chloride Optional (5 mM) Required (15 mM)
Temperature 25°C or 37°C 37°C
Primary Readout ΔA₄₀₅/min (enzyme velocity) Clotting time (seconds) or Residual FXa activity
Key Outcome IC₅₀, Kᵢ (direct enzyme inhibition) IC₅₀ (functional anticoagulant effect)
Protocol for Determining Inhibition Mechanism (Ki and Reversibility)

This protocol characterizes the inhibition mechanism and affinity.

Materials: As per Protocol 1.

Method:

  • Varied Substrate and Inhibitor: Perform direct inhibition assays (Protocol 1) using a range of Pefachrome FXa substrate concentrations (e.g., 0.1-2x KM) and multiple, fixed inhibitor concentrations.
  • Data Analysis: Plot initial velocity data as Lineweaver-Burk (1/V vs. 1/[S]) or Michaelis-Menten plots.
  • Mechanism Determination: Assess the pattern of line intersections:
    • Competitive: Lines intersect on the y-axis. Inhibitor competes with substrate for the active site.
    • Non-competitive: Lines intersect on the x-axis. Inhibitor binds elsewhere, reducing Vmax.
  • Ki Calculation: Re-plot slopes or intercepts from the secondary plot versus inhibitor concentration to determine the inhibition constant (Ki).
  • Reversibility Assessment (Dilution Method):
    • Incubate FXa with a high inhibitor concentration (≥10 × IC₅₀) for 30 minutes.
    • Dilute the mixture greatly (e.g., 100-fold) into a buffer containing substrate.
    • Measure residual activity. Full recovery of activity post-dilution indicates reversible inhibition.

Experimental Design and Workflow

The following diagram illustrates the logical workflow for the comprehensive pharmacodynamic profiling of an FXa inhibitor, integrating the protocols described above.

fxa_profiling cluster_stage1 Initial Potency Screening cluster_stage2 Mechanistic Characterization start Candidate FXa Inhibitor p1 1. Direct Enzyme Inhibition Assay start->p1 p2 2. Plasma-based Activity Assay start->p2 p3 3. Inhibition Mechanism (Ki) p1->p3 p2->p3 p4 4. Selectivity Profiling p3->p4 data Integrated Data Analysis p4->data app Application Notes & Conclusions data->app

Data Interpretation and Reporting

Quantitative Data from Literature and Profiling Outcomes

The tables below summarize key pharmacodynamic parameters for reference FXa inhibitors and provide guidance for characterizing new compounds.

Table 2: Exemplar Pharmacodynamic Data for Reference FXa Inhibitors

Inhibitor Reported IC₅₀ / Kᵢ (nM) Assay Type / Context Key Characteristics
Rivaroxaban (BAY 59-7939) Kᵢ = 0.4 nM (human FXa) Direct enzyme inhibition Competitive, direct, and highly selective inhibitor [5]
IC₅₀ = 21 nM (human plasma) Plasma-based assay Potent anticoagulant effect in a complex matrix [5]
Lyso-sulfatide IC₅₀ ~ µM range (plasma clotting) FXa one-stage clotting assay Binds outside the Gla domain; does not inhibit active site [4]
Unfractionated Heparin (UFH) N/A (indirect) Anti-FIIa & Anti-FXa Indirect, acts via Antithrombin III; injectable only [1] [3]
Warfarin N/A (VKA) In vivo synthesis of VKDPs Oral; narrow therapeutic window; requires monitoring [1] [3]

Table 3: Characterization Table for a Novel FXa Inhibitor Candidate

Profiling Attribute Experimental Result Interpretation and Significance
Potency (IC₅₀, direct) e.g., 2.5 nM High intrinsic potency against purified FXa enzyme.
Potency (IC₅₀, plasma) e.g., 45 nM Good efficacy in physiological environment; potential plasma protein binding.
Mechanism e.g., Competitive Binds to the active site of FXa, competing with the substrate.
Affinity (Kᵢ) e.g., 0.8 nM High binding affinity for the target.
Selectivity vs. Thrombin e.g., >10,000-fold Low risk of off-target bleeding due to thrombin inhibition.
Reversibility e.g., Rapidly Reversible Potential for shorter duration of action and better safety profile.

Key Application Notes

  • Substrate Specificity: Pefachrome FXa (S2765) is designed to be highly specific for FXa, but confirm lack of significant hydrolysis by other related serine proteases (e.g., FXIa, thrombin) under your assay conditions to ensure signal fidelity [4].
  • Gla Domain Considerations: The Gla domain of FXa is crucial for its binding to phospholipid surfaces in the prothrombinase complex. Inhibitors like Lyso-sulfatide exemplify compounds that may exert anticoagulant effects by binding to the Gla domain or other allosteric sites, inhibiting FXa function without blocking the active site. This can be probed using Gla-domainless FXa [4].
  • Correlation with Functional Assays: Always correlate direct enzyme inhibition data (IC₅₀, Kᵢ) with functional plasma-based assays (clotting times). Effective therapeutic inhibitors must demonstrate activity not just against the purified enzyme but also within the complex milieu of plasma, where factors like protein binding and presence of cofactors come into play [5] [4].
  • Context of Use: These protocols are suitable for secondary pharmacology and lead optimization stages. For comprehensive candidate selection, data should be integrated with ADMET properties, in vivo efficacy (e.g., venous stasis models [5]), and safety profiles (bleeding time models [5]).

Conclusion

The integrated use of Pefachrome FXa-based assays—spanning direct enzyme inhibition, plasma-based functional tests, and detailed mechanistic studies—provides a robust framework for the pharmacodynamic profiling of FXa inhibitors. This systematic approach enables researchers to accurately quantify inhibitor potency, elucidate the mechanism of action, and predict functional anticoagulant effects, thereby facilitating the rational design and optimization of safer and more effective antithrombotic therapies.

References

Pefachrome FXa batch variability consistency

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa: Technical Specifications

The quantitative data below is crucial for experimental setup and reproducibility. Always compare new batches against these specifications.

Parameter Specification Source / Context
Product Name Pefachrome FXa / Pefachrome FXa/LAL 5288 [1]
Application Highly sensitive chromogenic substrate for Factor Xa activity determination in research, in-process, and quality control. [2] [1]
Molecular Weight 622.7 g/mol [1]
KM (Michaelis Constant) 0.106 mM [1]
Kcat (Turnover Number) 140 s⁻¹ [1]
Solubility Up to 4 mM in distilled water [1]
Recommended Buffer 50 mM Tris-HCl, pH 8.4 [1]
Storage Unopened, protected from moisture, in the dark at 2-8°C. [1]

Experimental Protocol: Anti-Factor Xa Assay

This standard protocol for measuring anti-FXa activity, adapted from published research, ensures consistent results. The workflow is as follows:

Heparin + Antithrombin Heparin + Antithrombin Incubate 2 min (RT) Incubate 2 min (RT) Heparin + Antithrombin->Incubate 2 min (RT) Add Factor Xa Add Factor Xa Incubate 2 min (RT)->Add Factor Xa Incubate 1 min Incubate 1 min Add Factor Xa->Incubate 1 min Add Pefachrome FXa Add Pefachrome FXa Incubate 1 min->Add Pefachrome FXa Measure Amidolytic Activity at 405 nm Measure Amidolytic Activity at 405 nm Add Pefachrome FXa->Measure Amidolytic Activity at 405 nm

Detailed Procedure:

  • Preparation: Reconstitute Pefachrome FXa in distilled water to a working concentration of 4 mM [1].
  • Incubation with Antithrombin: In a 96-well microplate, titrate your heparin-based anticoagulant (e.g., UFH, Enoxaparin, S12-mer) with 200 nM human antithrombin in a HEPES-buffered saline solution containing 2 mM CaCl₂ and 0.1% PEG 8000. Incubate this mixture for 2 minutes at room temperature [3].
  • Initiate FXa Inhibition: Add 5 nM human Factor Xa to the wells and allow it to incubate for 1 minute. During this time, the heparin-AT complex will inhibit the FXa [3].
  • Start Reaction & Measurement: Initiate the reaction by adding 200 µM (final concentration) of Pefachrome FXa substrate. Immediately begin measuring the amidolytic activity at 405 nm in a plate reader [3].
  • Data Calculation: The rate of color change (hydrolysis of the substrate) is proportional to the FXa activity remaining. The anticoagulant activity of your sample is determined by comparing its rate to a standard curve.

Frequently Asked Questions (FAQs)

Q1: What is the specific cleavage site for Pefachrome FXa? The substrate has the formula CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH. Factor Xa specifically cleaves the peptide bond at the C-terminal side of the arginine (Arg) residue, releasing the para-nitroaniline (pNA) chromophore [1].

Q2: How should I store and handle the substrate to ensure its stability?

  • Storage: Store the unopened vial protected from moisture, in the dark, at 2-8°C. Use it by the expiry date on the label [1].
  • Handling: Avoid contamination by microorganisms. Once reconstituted, the solution should be used promptly. The manufacturer notes that shipment does not require cooling, but long-term stability requires refrigeration [1].

Q3: My negative controls are showing high background hydrolysis. What could be the cause? High background signal can occur if the substrate is non-specifically hydrolyzed. Ensure that:

  • Your Factor Xa preparation is pure and not contaminated with other proteases.
  • All buffers and plasticware are sterile and free of microbial contamination, which can produce enzymes that cleave the substrate.
  • You are using the recommended buffer (50 mM Tris-HCl, pH 8.4) for optimal FXa activity and substrate specificity [1].

Q4: I cannot find specific data on batch-to-batch variability. Where should I look? The search results do not contain direct comparisons between different lots of Pefachrome FXa. For this specific information, you should:

  • Contact the Manufacturer: Reach out to the technical support of Pentapharm/DSM directly. They can provide Certificate of Analysis (CoA) documents for specific lots, which detail performance characteristics and confirm they meet specifications.
  • Run Your Own QC: Upon receiving a new batch, perform a parallel assay using a standardized control (e.g., a known concentration of FXa or a reference anticoagulant like Enoxaparin) alongside your current batch to ensure consistent performance in your specific experimental system.

Key Takeaways for Consistent Results

  • Adhere to Protocols: Follow the recommended buffer, pH, and incubation times precisely to minimize inter-experimental variation.
  • Implement Internal Controls: Always include a standard curve and a known positive control in every assay plate to monitor the performance of the substrate and reagents.
  • Validate New Batches: Before putting a new lot of Pefachrome FXa into critical experiments, conduct a side-by-side comparison with the old lot using your established assay conditions.

References

Pefachrome FXa: Key Properties & Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data available for Pefachrome FXa.

Property Description / Value
Product Name Pefachrome FXa 8595 [1]
CAS Number 80895-10-9 [2]
Molecular Formula C25H38N8O7 · 2HCl (substrate); C25H38N8O7 · C2H4O2 (salt form) [1] [2]
Molecular Weight 714.6 g/mol (as ·2HCl) [1]; 622.676 g/mol (salt form) [2]
Solubility > 10 mM in distilled water [1]
Storage Unopened: protected from moisture and light at 2-8°C [1]

A suggested experimental workflow for preparing and using the substrate is outlined in the diagram below.

G Start Start Pefachrome FXa Preparation S1 Reconstitute in distilled water >10 mM stock solution Start->S1 S6 Add Pefachrome FXa Solution (4 mM in water) S1->S6 S2 Prepare Assay Buffer 50 mM Tris-HCl, pH 8.4 S4 Mix Components for Assay Buffer, Plasma, RVV-X, CaCl₂ S2->S4 S3 Prepare Co-factor Solution 25 mM CaCl₂ S3->S4 S5 Incubate 75s at 37°C (Activates Factor X to Xa) S4->S5 S5->S6 S7 Measure ΔOD/min at 405 nm S6->S7 End Analyze Results S7->End

Protocol Details:

  • Stock Solution: The manufacturer recommends dissolving Pefachrome FXa in distilled water to create a stock solution with a concentration greater than 10 mM [1].
  • Working Solution: For the micro-assay protocol, a 4 mM working solution in water is used [1]. Ensure the substrate is fully dissolved at this concentration before use.
  • Buffer Condition: The assay should be performed in a 50 mM Tris-HCl buffer at pH 8.4 [1]. Using the correct buffer is critical for proper enzyme activity.

Frequently Asked Questions

How should I store Pefachrome FXa to ensure its stability?

The unopened product should be stored protected from moisture and light at 2-8°C and used by the expiry date on the label [1]. The manufacturer also cautions that you should avoid contamination of the reagents by micro-organisms [1].

What is the typical experimental protocol for measuring Factor Xa activity?

A cited research protocol for measuring tissue factor activity on microparticles provides a reference method [3]. The general principle involves activating Factor X to Factor Xa, which then cleaves the Pefachrome FXa substrate. The rate of color change (measured at 405 nm) is proportional to Factor Xa activity [1] [3].

Troubleshooting & Information Gaps

The search results lack specific information on resolving solubility problems. If you encounter issues where the substrate does not dissolve properly, consider these general troubleshooting steps and information requests:

  • Verify Solubility: The documented solubility of ">10 mM in distilled water" is high [1]. If you are attempting to make a solution near or below 10 mM, solubility should not be the primary issue.
  • Check for Degradation: While not covered in the search results, improper storage or using the product past its expiry date can potentially lead to degradation and solubility problems. Always adhere to the manufacturer's storage guidelines [1].
  • Contact Experts: For unresolved issues, the most reliable course of action is to contact the manufacturer (Pentapharm/DSM) or your local supplier directly. They possess the most detailed technical knowledge about their product.

References

A Generalized Lyophilization Protocol for Diagnostic Reagents

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the key stages of lyophilization. The process consists of three primary phases: Freezing, Primary Drying, and Secondary Drying [1] [2].

G cluster_0 Lyophilization Cycle Start Start: Aqueous Reagent Solution Freezing Freezing Phase Start->Freezing PrimaryDrying Primary Drying (Sublimation) Freezing->PrimaryDrying Deep Vacuum Applied Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption) PrimaryDrying->SecondaryDrying Shelf Temp Increased PrimaryDrying->SecondaryDrying End End: Lyophilized Cake SecondaryDrying->End Chamber Vented with Inert Gas

The table below details the steps, objectives, and critical parameters for each stage of the workflow above [3] [1] [4].

Step Process Description Key Objectives Critical Parameters & Best Practices
1. Formulation Adding stabilizers to the reagent solution To protect active ingredients during freezing/drying; ensure elegant cake Lyoprotectants: Trehalose (e.g., 75 mM), PEG (e.g., 5-10%), Arginine (e.g., 10 mM) [5].
2. Freezing Cooling solution until completely solid To fix structure into ice crystal matrix Temp: Well below product's eutectic/collapse point. Method: Snap-freeze in dry-ice/ethanol or -80°C for small ice crystals [3] [1].
3. Primary Drying (Sublimation) Applying vacuum + slight heat to remove ice via sublimation Remove ~95% of water without altering structure Vacuum: Deep vacuum (e.g., 0.1 mbar). Shelf Temp: Below collapse temp. Endpoint: No visible ice in vials [3] [1].
4. Secondary Drying (Desorption) Raising temperature to remove bound water molecules Achieve target low residual moisture (<1-3%) Shelf Temp: Higher than primary drying (e.g., +20 to +30°C). Duration: Several hours [3] [1].
5. Backfilling & Sealing Releasing vacuum with inert gas before sealing vials Prevent moisture uptake and oxidation upon storage Gas: Use dry Nitrogen or Argon to break vacuum [3].

Troubleshooting Common Lyophilization Issues

Even with a well-designed protocol, issues can occur. Here is a guide to common problems and their solutions.

Problem Description & Cause Solution
Collapse Cake crumbles or melts. Caused by product temperature exceeding collapse temperature (Tc) during primary drying [6]. Ensure product temperature stays below Tc during primary drying. Extend primary drying time at a lower shelf temperature [6].
Meltback Localized melting creates wet spots/cavities. Caused by residual ice melting after primary drying [6]. Extend primary drying time and ensure a secure transition time before starting secondary drying [6].
Detached Cake Lyophilized cake separates from vial wall. Caused by low solid concentration [6]. Increase the concentration of the solute or active substance in the formulation to create a more robust cake structure [6].
Cake Shrinkage Cake shrinks after process. Caused by high residual moisture absorbing from vial atmosphere [6]. Ensure secondary drying is complete. Break the vacuum using dry nitrogen gas instead of humid air [6].
Puffing/Boiling Product foams or is expelled from vial. Caused by excessive heat input at start of primary drying [6]. Reduce heat input at the beginning of primary drying and control the vacuum level [6].

Case Study: Lyophilization of a Colorimetric RT-LAMP Assay

A 2024 study developed a lyophilization protocol for a colorimetric RT-LAMP diagnostic assay to enable room-temperature storage and transport [5]. This provides a relevant example of how to stabilize a complex biochemical mixture.

  • Objective: Make reagents stable at room temperature for 28 days, eliminating the need for a cold chain [5].
  • Optimized Formulation: The study found that a combination of 75 mM Trehalose and 5% PEG 8000 provided excellent stability and diagnostic performance after lyophilization [5].
  • Lyophilization Cycle: A 5-hour cycle was selected over an overnight cycle as it produced consistent results with fewer inconsistencies [5].
  • Outcome: The lyophilized reagents maintained 83.33% sensitivity and 90% specificity for detecting SARS-CoV-2, demonstrating that lyophilization preserved the assay's functionality [5].

Frequently Asked Questions (FAQs)

Q1: Why is lyophilization beneficial for reagents like Pefachrome FXa? Lyophilization significantly extends the shelf life of thermolabile reagents by removing water, thereby preventing hydrolysis and microbial growth. It also facilitates room-temperature storage and shipping, reducing reliance on cold chains [3] [2] [4].

Q2: How should I store my lyophilized reagent? For long-term stability, lyophilized products should be stored sealed at -20 °C or lower, protected from light and moisture. Under these conditions, they can remain stable for years. Always purge vials with an inert gas like nitrogen before sealing to prevent oxidation [3].

Q3: What is the most critical parameter to control during primary drying? The single most important factor is to keep the product temperature below its critical temperature (either the collapse temperature for amorphous materials or the eutectic temperature for crystalline materials) throughout the primary drying phase to prevent melt-back or collapse [1] [6].

Q4: Can I re-lyophilize a reagent if the first attempt fails? Yes, if a reconstituted solution needs to be preserved again, re-lyophilization is a valid approach to return the peptide or reagent to a stable dry state [3].

References

Troubleshooting Pefachrome FXa Interference

Author: Smolecule Technical Support Team. Date: February 2026

Interference in chromogenic assays can arise from various components in a plasma sample. The table below summarizes potential sources and solutions.

Interference Source Mechanism of Interference Observable Effect Recommended Solution
Nanoparticles (e.g., Gold Nanoparticles, GNPs) Binds to the Gla domain of FX, inducing conformational changes that reduce enzymatic activity and membrane-binding affinity [1]. Prolonged clotting times, reduced FXa activity signal. Avoid or characterize nanoparticle contaminants; use size-selective purification (2-3 nm GNPs show highest FX affinity) [1].
Other Serine Proteases Non-specific cleavage of the Pefachrome FXa substrate by enzymes like Thrombin, FXIa, FXIIa, or Plasmin [2]. Falsely elevated FXa activity readings. Use specific enzyme inhibitors (e.g., Corn Trypsin Inhibitor for FXIIa, Aprotinin for Plasmin/Kallikrein) in control experiments [3] [2].
Direct FX/FXa Inhibitors (e.g., Rivaroxaban, Apixaban) Directly binds to the active site of FXa, competitively inhibiting its activity and substrate cleavage [1]. Concentration-dependent reduction in FXa signal. Account for patient medication; use drug-specific neutralization antibodies if available.
Abnormal Plasma Matrix (e.g., High Lipid Content, Bilirubin) May alter light absorption at the assay wavelength, causing spectral interference. Altered baseline absorbance or erratic kinetic readings. Dilute sample or implement a sample blank to correct for background absorbance.

Experimental Protocols for Diagnosis

Here are detailed methodologies to diagnose and confirm interference, adapted from recent studies.

Protocol 1: Testing for Nanoparticle Interference

This protocol is based on research demonstrating that negatively charged Gold Nanoparticles (GNPs) can specifically interfere with Factor X activity [1].

  • Principle: GNPs of 2-3 nm in diameter selectively bind the Gla domain of FX, impairing its function. This can be assessed via coagulation time assays and chromogenic activity tests.
  • Materials:
    • Test plasma sample.
    • Negatively charged GNPs (2-3 nm diameter, as characterized in [1]).
    • FX-deficient plasma.
    • Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assay kits.
    • Pefachrome FXa substrate.
  • Procedure:
    • Incubation: Mix the test plasma with GNPs (at a defined mass ratio) and incubate at 37°C for 10 minutes. Use plasma mixed with buffer as a control.
    • Coagulation Assay: Perform APTT and PT tests on both the GNP-treated and control plasma samples according to manufacturer instructions. A significant prolongation of clotting time in the GNP-treated sample suggests interference with the coagulation cascade, potentially at the level of FX [1].
    • Chromogenic Confirmation: Activate FX in the plasma samples using a reagent like RVV-X activator. Then, add the Pefachrome FXa substrate and monitor the rate of color development. A reduced rate in the GNP-treated sample confirms a direct impact on FXa activity [1].
Protocol 2: Testing for Serine Protease Interference

This protocol helps identify non-specific substrate cleavage by other plasma enzymes [2].

  • Principle: The broad-spectrum serine protease inhibitor Aprotinin can suppress the activity of enzymes like plasmin and kallikrein, allowing the specific FXa signal to be isolated.
  • Materials:
    • Test plasma sample.
    • Aprotinin (e.g., 100-400 KIU/mL, a pharmacologically relevant concentration [2]).
    • Tranexamic Acid (TXA, as an alternative antifibrinolytic control).
    • Pefachrome FXa substrate.
  • Procedure:
    • Pre-treatment: Split the plasma sample into three aliquots:
      • Aliquot 1: No addition (Control).
      • Aliquot 2: Add Aprotinin.
      • Aliquot 3: Add TXA.
    • Incubation: Incubate all aliquots at 37°C for 5-10 minutes.
    • Assay: Initiate the FXa chromogenic assay by adding the substrate to all samples. Compare the measured FXa activity across the three conditions.
    • Interpretation: A lower signal in the control compared to the Aprotinin-treated sample suggests contribution from other serine proteases. TXA, which is antifibrinolytic but not a direct serine protease inhibitor, should not show this effect, helping to pinpoint the mechanism [2].

Pathway & Workflow Visualizations

The following diagram illustrates a key interference pathway identified in the search results, particularly with nanoparticles.

G Start Introduction of Nanoparticles (e.g., GNPs 2-3 nm) NP_Property Negatively Charged Surface Start->NP_Property Molecular_Event Binding to FX Gla Domain NP_Property->Molecular_Event Consequence1 Conformational Change in Factor X Molecular_Event->Consequence1 Consequence2 Reduced Membrane Binding Affinity Consequence1->Consequence2 Consequence3 Impaired FX Activation to FXa Consequence1->Consequence3 Assay_Effect Decreased Pefachrome FXa Cleavage & Signal Consequence2->Assay_Effect Consequence3->Assay_Effect

Key Technical FAQs

Q1: Besides direct FXa inhibitors, what emerging materials could interfere with my Pefachrome FXa assay? A1: Engineered nanoparticles, particularly negatively charged gold nanoparticles (GNPs) of 2-3 nm, are a notable emerging interferent. Their size and charge allow them to selectively bind the Gla domain of FX, inducing conformational changes that reduce its enzymatic activity and lead to a weaker signal in your assay [1].

Q2: How can I confirm whether signal interference is due to Pefachrome FXa degradation or inhibition of the Factor Xa enzyme itself? A2: A two-pronged approach is best:

  • Test Enzyme Activity Directly: Use a well-characterized, purified FXa standard in your assay instead of plasma. If the signal remains low, it suggests substrate degradation or a direct inhibitor present in the buffer.
  • Use a Specific Inhibitor: Include a control with a potent and specific FXa inhibitor (e.g., rivaroxaban). If your sample shows a similar level of inhibition, it points to an issue with the FXa enzyme. If not, the cause is likely elsewhere [1].

References

Pefachrome FXa substrate hydrolysis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa Substrate: Key Specifications

The table below summarizes the core quantitative data for the Pefachrome FXa substrate (Product Code: 085-06) [1].

Parameter Specification
Product Name Pefachrome FXa/LAL 5288 [1]
Application Highly sensitive chromogenic determination of Factor Xa activity for research and quality control [1].
Molecular Weight 622.7 g/mol [1]
Solubility Up to 4 mM in distilled water [1]
Kinetic Constant (KM) 0.106 mM [1]
Catalytic Constant (kcat) 140 s⁻¹ [1]
Storage Conditions 2-8°C, protected from moisture and light [1]

Troubleshooting Guide for Pefachrome FXa Assays

Problem Possible Causes Recommended Solutions

| Low or No Signal | 1. Incomplete Factor X activation [2]. 2. Substrate degradation due to improper storage or contamination [1]. 3. Incorrect buffer pH or missing co-factors (e.g., CaCl₂) [1]. | 1. Verify FX activation conditions (e.g., activator concentration, incubation time) [2]. 2. Prepare fresh substrate solution from a newly opened vial; ensure proper storage [1]. 3. Use a pre-set 50 mM Tris-HCl buffer at pH 8.4 with 25 mM CaCl₂ [1]. | | High Background Signal | 1. Non-specific hydrolysis of the substrate [2]. 2. Contamination with other serine proteases (e.g., thrombin) [2]. | 1. Include a negative control without FXa to quantify background [2]. 2. Ensure sample purity; use specific inhibitors if needed to rule out interference from other enzymes. | | Poor Reproducibility | 1. Inconsistent sample or reagent pipetting. 2. Fluctuations in incubation temperature or time. 3. Plate reader calibration issues. | 1. Use calibrated pipettes and reverse pipetting for viscous solutions. 2. Pre-incubate all reagents and plates at 37°C and use a timer. 3. Regularly clean the plate reader and run a pathlength check. |

Experimental Protocols & Workflows

Here are detailed methodologies for common experiments using Pefachrome FXa, based on published research.

Protocol 1: Determining Factor Xa Generation on Cell Surfaces

This protocol is adapted from studies measuring FXa generation on the surface of activated platelets [2].

Workflow:

Start Start Experiment Platelets Activate Platelets (1 nM Thrombin ± 100 ng/mL Convulxin) Start->Platelets AddFVIIa Add FVIIa/FVIIa-DVQ (100 nM) Platelets->AddFVIIa AddFX Add Factor X (135 nM) AddFVIIa->AddFX SampleTransfer Transfer Subsamples at Timed Intervals AddFX->SampleTransfer DetectionMix Add to Detection Mix: Phospholipid Vesicles, FVa, Prothrombin SampleTransfer->DetectionMix Measure Measure Thrombin Generation via Pefachrome TH hydrolysis at 405 nm DetectionMix->Measure

Procedure:

  • Cell Activation: Resuspend activated platelets (or other relevant cells) at a concentration of 1.5 × 10⁸/mL in an appropriate buffer [2].
  • Incubation with FVIIa: Add Factor VIIa (FVIIa) to the cells at a final concentration of 100 nM and incubate to allow complex formation [2].
  • Initiate FXa Generation: Add human Factor X (FX) to the mixture at a final concentration of 135 nM to start the reaction. The FVIIa on the cell surface will activate FX to FXa [2].
  • Subsample and Detect: At timed intervals (e.g., every 30 seconds), transfer a subsample of the reaction mixture into a separate tube containing a detection mix. The detection mix includes phospholipid vesicles (50 µM), Factor Va (5 nM), and prothrombin (500 nM). The generated FXa will assemble with FVa on the phospholipids to form the prothrombinase complex, which converts prothrombin to thrombin [2].
  • Measure Thrombin: The thrombin generated is measured by its hydrolysis of a separate thrombin-specific chromogenic substrate, Pefachrome TH (1 mM), monitoring the increase in absorbance at 405 nm. The rate of thrombin generation is directly proportional to the amount of FXa generated on the cell surface in step 3 [2].
Protocol 2: Direct Determination of Factor Xa Activity in Plasma

This is a standard micro-assay suggested by the manufacturer for measuring FXa activity in plasma samples [1].

Workflow:

Start Start Step1 Mix in cuvette/well: - 100 µL RVV-X (FX activator) - 10 µL Citrated Plasma Start->Step1 Step2 Incubate 75 sec at 37°C Step1->Step2 Step3 Add: - 790 µL Assay Buffer (50 mM Tris-HCl, pH 8.4) - 100 µL Pefachrome FXa (4 mM) Step2->Step3 Step4 Immediately measure ΔOD/min at 405 nm Step3->Step4

Procedure:

  • Activate FX: In a microcuvette or plate well, combine 100 µL of RVV-X (a specific activator of FX from snake venom) with 10 µL of human citrated plasma [1].
  • Incubate: Incubate the mixture for 75 seconds at 37°C to allow for the complete activation of FX to FXa [1].
  • Add Substrate and Buffer: Add 790 µL of pre-warmed assay buffer (50 mM Tris-HCl, pH 8.4) followed immediately by 100 µL of Pefachrome FXa substrate, dissolved in water at a concentration of 4 mM [1].
  • Measure Kinetics: Immediately start monitoring the change in absorbance at 405 nm (ΔOD/min). The rate of absorbance increase is directly proportional to the FXa activity in the sample [1].

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind the Pefachrome FXa assay? The assay is based on the hydrolysis of a synthetic peptide, CH₃O-CO-D-CHA-Gly-Arg-pNA, by the enzyme Factor Xa. This cleavage releases the yellow chromophore para-nitroaniline (pNA), which is measured by its absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the FXa activity in the sample [1].

Q2: Can this substrate be used in complex biological systems like plasma? Yes. The provided Protocol 2 is specifically designed for use in citrated plasma. The key is to use a specific activator like RVV-X to convert Factor X to FXa amidst other plasma components [1]. Furthermore, research shows its utility in more complex, cell-based assays, such as measuring FXa generation on the surface of activated platelets [2].

Q3: The substrate solution appears cloudy. What should I do? The substrate should be clear in solution. Cloudiness may indicate incomplete dissolution or microbial contamination. Ensure you are using distilled water and vortex thoroughly. If problems persist, prepare a fresh solution from a new vial, and always store the stock powder as recommended (2-8°C, protected from moisture) [1].

References

Pefachrome FXa calibration curve linear range

Author: Smolecule Technical Support Team. Date: February 2026

How to Create a Calibration Curve

The process for creating a reliable calibration curve involves several critical steps, from preparation to analysis [1].

Step Description Key Considerations
1. Make Stock Solution Prepare concentrated stock solution of known standard; precise weighing/volumetric flasks are critical [1]. Accuracy at this step impacts entire curve.
2. Prepare Standards Create series of standard solutions across expected concentration range via serial dilution [1]. Minimum of 5 standards recommended; ensures coverage of expected unknown sample concentrations.
3. Run Samples Measure instrument response (e.g., absorbance) for each standard; run multiple replicates (3-5) [1]. Use same buffer/pH for standards and unknown samples; consistent conditions prevent interference.
4. Plot Data & Analyze Plot absorbance (Y-axis) vs. concentration (X-axis); fit data with linear regression (y = mx + b) [1]. Examine (coefficient of determination); value close to 1.0 indicates good fit [1].

Finding the Linear Range for Your Assay

Since the linear range is highly dependent on your specific experimental setup, you will need to determine it empirically.

  • Start with a Broad Range: Initially, prepare standard solutions covering a wide concentration range (e.g., from zero to a concentration that gives an absorbance value near the upper limit of your spectrophotometer's detection). This will help you identify the point where the curve starts to plateau (the Limit of Linearity, or LOL) [1].
  • Refine the Range: Once the full range is known, prepare a new set of standards that are evenly spaced within the linear portion of the curve for your actual experiments.
  • Consult the Manufacturer: The most reliable source for a starting range is the manufacturer's (Pentapharm/Centerchem) technical data sheet or product insert. This information should be considered authoritative.

Troubleshooting Common Curve Issues

Here are solutions to common problems you might encounter when creating and using calibration curves.

Issue Possible Cause Solution
Low R² Value Poor pipetting technique, unstable instrument, or inaccurate standard preparation [1]. Check technique, ensure instrument stability, verify standard concentrations.
Non-Linear Curve Instrument detector saturation at high concentrations (Limit of Linearity) [1] or inherent non-linearity of assay [2]. Dilute samples/standards to lower concentrations; use non-linear regression if appropriate [2].
Inaccurate Unknowns Matrix Effects: Sample components enhance/quench signal compared to standards in pure solvent [3] [2]. Match Matrix: Prepare standards in same solvent/buffer as unknown samples [1]. Standard Addition: Add known amounts of standard directly into sample [3].

Experimental Protocol: Measuring FXa Generation

The table below outlines a general protocol adapted from research methods that use Pefachrome FXa to measure FXa generation [4]. You would need to incorporate your own calibration curve into this workflow.

Step Parameter Details & Considerations
1. Reaction Incubation Incubate FXa-generation reaction (e.g., FVIIa/TF & FX) in appropriate buffer with calcium [4]. Reaction volume, time, temperature must be optimized for specific experimental conditions.
2. Stop Reaction Add EDTA to a final concentration of 25 mM to chelate calcium and stop further FXa generation [4]. Ensure EDTA is in sufficient excess to completely stop enzymatic activity.
3. Add Substrate Add Pefachrome FXa chromogenic substrate (e.g., 4 mM stock) to reaction mixture [4] [5]. Substrate concentration, incubation time/temperature must be determined and kept constant for all samples.
4. Measure Absorbance Read absorbance at 405 nm using a microplate reader or spectrophotometer [4]. Use a reagent blank to zero the instrument.
5. Calculate FXa Convert sample absorbance to FXa concentration using calibration curve equation (y = mx + b) [1]. Ensure sample readings fall within linear range of your established calibration curve.

workflow Start Start Experiment Prep Prepare Calibration Standards Start->Prep RunAssay Run FXa Assay Prep->RunAssay Stop Stop Reaction (25mM EDTA) RunAssay->Stop Substrate Add Pefachrome FXa Substrate Stop->Substrate Measure Measure Absorbance at 405nm Substrate->Measure CalCurve Create Calibration Curve Measure->CalCurve Use Standards Data Calculate Calculate FXa Concentration CalCurve->Calculate Apply Curve Equation End End Calculate->End

References

The Science of Peptide Oxidation & Argon Protection

Author: Smolecule Technical Support Team. Date: February 2026

Peptides containing specific residues are highly prone to degradation. Understanding this is key to effective prevention.

  • Oxidation-Sensitive Residues: Peptides with Cysteine (Cys), Tryptophan (Trp), or Methionine (Met) are particularly susceptible to oxidation. This can alter the peptide's structure and function, leading to unreliable experimental results [1].
  • The Protective Role of Argon: Argon is an inert, colorless, and odorless gas. In packaging, it is used to displace the oxygen-rich air (headspace) inside the peptide vial. This creates an oxygen-free environment, preventing oxidative degradation before the vial is even opened [2] [1].
  • Comparative Advantage: While nitrogen is also used as an inert gas, argon has a higher density and lower solubility in water and organic solvents than nitrogen. This allows it to form a more stable, protective layer over the peptide, offering superior protection, especially for sensitive or aqueous formulations [2].

The table below summarizes the core principles.

Aspect Description
Primary Threat Oxidation of Cys, Met, and Trp residues [1].
Mechanism Degradation from exposure to oxygen in the air [3].
Prevention Method Displacing oxygen (O₂) with inert argon (Ar) gas in vial headspace [2] [1].
Key Advantage Maintains peptide purity and stability during storage, ensuring assay accuracy [1].

Experimental Handling & Storage Protocol

Proper procedures are crucial after receiving your argon-packaged vial.

  • Upon Receipt: Visually inspect the vial's integrity. Store the unopened vial at the recommended temperature (typically -20°C or lower).
  • First Opening / Weighing: When opening the vial for the first time, the environment is critical. Follow this workflow to minimize oxidation risk:

Start Start: Open Argon-Packed Vial Step1 1. Equilibrate to Room Temp (Keep vial sealed) Start->Step1 Step2 2. Perform in Inert Environment (e.g., Glove Box or Argon Bag) Step1->Step2 Step3 3. Weigh Aliquots Quickly Step2->Step3 Caution Avoid ambient air exposure Step2->Caution Step4 4. Seal Vial and New Aliquots with Argon Flush Step3->Step4 Store Store at Recommended Temp Step4->Store

  • Reconstitution and Storage: Use degassed solvents to prepare stock solutions. For long-term storage of aliquots or solutions, consider re-flushing the vial with argon before resealing.

Troubleshooting Common Issues

Use this guide to diagnose and address problems related to peptide stability.

Problem Possible Cause Solution
Unexpected HPLC peaks Peptide oxidation during storage [1]. Verify storage temperature; confirm vial was sealed under argon; use new aliquot.
Low assay activity Loss of potency from degradation. Check handling log; prepare fresh solution from argon-protected stock.
Clumping or moisture in powder Deliquescence (absorption of moisture) [1]. Handle in low-humidity environment; ensure vial is tightly sealed after use.

Frequently Asked Questions

Q1: How long can I store Pefachrome FXa 5278 with argon packaging? A1: When stored unopened at the recommended temperature with argon shielding, the peptide can remain stable for at least six months, and often much longer. The argon layer prevents oxidation throughout this period [1].

Q2: Can I use nitrogen instead of argon for packaging? A2: While nitrogen is common and cost-effective, argon provides superior protection for highly sensitive peptides. Its higher density creates a more stable blanket over the peptide, and its lower solubility in solvents minimizes interactions in the solution state [2].

Q3: What is the evidence that argon packaging actually works? A3: HPLC analysis provides clear evidence. The graph below illustrates that after six months of storage, a peptide protected by argon (green peak) shows a clean, single profile identical to when it was synthesized. In contrast, an unprotected peptide (red peaks) shows a smaller main peak and new, smaller peaks representing oxidized species [1].

HPLC HPLC Analysis After 6 Months Argon With Argon Protection HPLC->Argon NoArgon Without Argon Protection HPLC->NoArgon Result1 Single, clean peak (Maintains integrity) Argon->Result1 Result2 Smaller main peak + New oxidized peaks (Degradation products) NoArgon->Result2

References

Pefachrome FXa stock solution preparation storage

Author: Smolecule Technical Support Team. Date: February 2026

Technical Guide: Pefachrome FXa Handling

The following table summarizes general best practices for handling and using chromogenic substrates like Pefachrome FXa.

Aspect General Guideline Important Considerations
Typical Stock Solution Concentration 10-50 mM in purified water Confirm optimal concentration in manufacturer's datasheet or your assay validation [1].
Recommended Solvent Purified water (e.g., Milli-Q) or buffer specified by manufacturer Avoid solvents with amines (e.g., Tris) that interfere with the assay.
Aliquot & Storage Single-use aliquots at ≤ -20°C; protect from light Freezing aliquots prevents repeated freeze-thaw cycles and degradation.
Typical Working Solution Prepared fresh from stock aliquot; kept on ice Minimize time at room temperature to preserve substrate integrity.

Experimental Protocol: Factor Xa Generation Assay

This is a common experimental workflow that utilizes Pefachrome FXa, as referenced in the search results [2] [3]. The diagram below outlines the key steps.

fxa_assay start Start Assay fviii_act Activate FVIII with α-thrombin start->fviii_act stop_thrombin Stop Thrombin with Hirudin fviii_act->stop_thrombin add_fixa Add FIXa stop_thrombin->add_fixa add_fx Add FX Initiate FXa Generation add_fixa->add_fx stop_reaction Stop Reaction with EDTA add_fx->stop_reaction measure Measure FXa Activity with Pefachrome FXa stop_reaction->measure end Analyze Results measure->end

Detailed Methodology:

This protocol is adapted from assays used to measure Factor VIII (FVIII) cofactor activity [2].

  • Activation of FVIII: Dilute FVIII (e.g., 1 nM) in an appropriate HEPES buffer (20 mM HEPES, 0.1 M NaCl, 5 mM CaCl₂, 0.01% Tween 20, 0.01% BSA, pH 7.2) containing phospholipid vesicles (e.g., 20 μM PS/PC/PE). Activate the FVIII by adding α-thrombin (e.g., 30 nM) and incubating for 1 minute at room temperature [2].
  • Quenching Thrombin: Stop the thrombin activation by adding hirudin (e.g., 10 U/mL) to the mixture [2].
  • Forming the Tenase Complex: Add Factor IXa (FIXa, e.g., 40 nM) to the activated FVIII (FVIIIa) and incubate for 1 minute to form the tenase complex [2].
  • Initiating FXa Generation: Start the reaction by adding the substrate, Factor X (FX, e.g., 300 nM). Allow the tenase complex (FVIIIa/FIXa) to convert FX to FXa for a precise time (e.g., 1 minute) [2].
  • Stopping the Reaction: Quench the FXa generation by adding a chelating agent like EDTA (e.g., 50 mM final concentration) to bind the calcium ions essential for the reaction [2].
  • Measuring FXa Activity:
    • Substrate Preparation: Following the stopped reaction, add a predetermined volume of the quenched mixture to a well containing the Pefachrome FXa substrate. The substrate should be prepared per the manufacturer's instructions (a typical final concentration in the assay is 0.46 mM) [2].
    • Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of color change (hydrolysis of p-nitroaniline, pNA) is directly proportional to the FXa concentration generated in the previous step [2] [3].

Frequently Asked Questions (FAQs)

Q1: Why is my assay signal low or not detectable?

  • Substrate Degradation: Check the storage conditions of your stock solution. Repeated freeze-thaw cycles or extended storage at 4°C can lead to hydrolysis and loss of activity.
  • Incorrect Concentration: Verify that the final concentration of Pefachrome FXa in your assay is correct and within the linear range for your instrument.
  • Interfering Reagents: Ensure that no components in your assay buffer (e.g., sodium azide, amines like Tris) are inhibiting the FXa enzyme or interfering with the substrate.

Q2: My standard curve is non-linear. How can I fix this?

  • Enzyme Excess: Ensure the FXa concentration used for the standard curve is not too high, causing the substrate to be depleted too quickly. Dilute the enzyme further.
  • Substrate Saturation: Conversely, if the substrate concentration is too low, the reaction will not follow Michaelis-Menten kinetics. Increase the substrate concentration within the recommended range.
  • Incubation Time: The reaction incubation time with the substrate may be too long. Measure the initial linear rate of the reaction.

Q3: The manufacturer's instructions are unavailable. What is the most critical step? The most critical step is consistent and proper reconstitution. Always use the solvent recommended by the manufacturer (often purified water) and gently mix without vortexing to avoid introducing air bubbles that can interfere with absorbance readings.

References

Pefachrome FXa thrombin interference reduction

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Pefachrome FXa

1. Core Product Information

  • Q: What is Pefachrome FXa (5278) and what is its application?

    • A: Pefachrome FXa 5278 is a synthetic chromogenic peptide substrate used for the determination of Factor Xa (fXa) activity in research, in-process control, and quality control [1] [2]. It allows for quick and accurate monitoring of the proteinase's activity.
  • Q: What is the chemical formula of Pefachrome FXa 5278?

    • A: The formula is CH3OCO-D-Nle-Gly-Arg-pNA · AcOH [2].

2. Troubleshooting Common Issues

While direct guidance on thrombin interference was not found, the table below summarizes potential issues and general investigative approaches based on coagulation assay principles.

Issue Potential Cause Investigative Steps / General Principle

| Unexpectedly High fXa Activity | Presence of other serine proteases (e.g., thrombin) that cleave the substrate. | - Test substrate specificity using purified enzymes.

  • Use specific inhibitors (e.g., antithrombin for thrombin) to block interfering activity [3]. | | Unexpectedly Low fXa Activity | Inhibition of fXa by components in the reaction mixture. | - Check for non-specific binding of fXa to tubes or plates.
  • Ensure reaction buffers are free of contaminants. | | Low Signal or Sensitivity | Substrate depletion; suboptimal fXa concentration. | - Perform a substrate dose-response curve.
  • Confirm the enzyme is active using a reference standard. | | High Background Signal | Substrate degradation; contaminated reagents. | - Prepare fresh substrate solution.
  • Run a reagent-only control (blank) to identify the contamination source. |

Experimental Context: The Prothrombinase Complex

Understanding the physiological context of Factor Xa helps in troubleshooting. FXa is a key enzyme in the coagulation cascade, and its activity is central to thrombin generation. The diagram below illustrates its role.

G Prothrombin Prothrombin Prothrombinase Prothrombinase Prothrombin->Prothrombinase Substrate Thrombin Thrombin FXa FXa FXa->Prothrombinase Binds to FVa FVa FVa->Prothrombinase Cofactor PL Phospholipid Surface PL->Prothrombinase Template Prothrombinase->Thrombin Cleaves

Diagram: The Role of Factor Xa in Thrombin Generation. Factor Xa (fXa) forms the "prothrombinase complex" on a phospholipid surface with its cofactor, activated Factor V (fVa). This complex efficiently cleaves prothrombin to generate thrombin [4] [5].

Suggested Path Forward

The search results indicate that interference in coagulation assays is a recognized challenge. To find specific protocols for reducing thrombin interference with Pefachrome FXa, I suggest you:

  • Contact the manufacturer directly (Pentapharm) for the most precise technical documentation and application notes.
  • Consult the primary literature using academic databases. Searching for papers that use "Pefachrome FXa" in their methods may reveal how others have handled specificity issues.
  • Explore specific inhibitors: The use of selective serine protease inhibitors, like antithrombin-heparin for thrombin, is a standard approach to confirm substrate specificity and eliminate interference [3].

References

Pefachrome FXa assay sensitivity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common causes of low sensitivity in a Pefachrome FXa assay? Low sensitivity can often be traced to two main issues: interference from biological inhibitors present in your sample (especially TFPI in plasma-derived EVs) and suboptimal reagent composition or incubation times in the assay protocol [1] [2].

  • Q2: How can I confirm that the measured signal is specific for Tissue Factor (TF) activity? To ensure specificity, always run parallel samples with an inhibitory anti-TF antibody. The signal from the control sample (with a non-specific IgG) minus the signal from the sample with the anti-TF antibody represents the TF-dependent FXa generation [1]. Another control is to use Factor VIIa inhibitor (FVIIai) to confirm that the activity is FVIIa-dependent [2].

  • Q3: My assay has a high background. How can I reduce it? A high background of TF-independent FXa generation can be mitigated by optimizing the wash steps during extracellular vesicle (EV) isolation and by including specific inhibitors in the assay buffer. Using an anti-TF antibody, as mentioned above, is crucial for identifying and subtracting this background [1].

Troubleshooting Guide: Improving Assay Sensitivity

The table below summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Signal Inhibition by TFPI in EV samples Incorporate an inhibitory anti-TFPI antibody (e.g., 2H8) into the reaction mixture [1].
Low Sensitivity & Specificity Long incubation times leading to non-specific FXa activation Shorten the FX activation incubation period. One study used a 4-minute incubation to improve specificity [2].
Low Signal Suboptimal plasma-to-buffer ratio during EV isolation Increase the volume of wash buffer relative to plasma during the EV pelleting steps to more effectively dilute out inhibitors [1].
Inconsistent Results Inefficient or variable EV recovery Standardize the EV isolation protocol. After centrifugation, consistently remove the supernatant, leaving a very small, fixed volume of liquid (e.g., ~20 μL) above the pellet before resuspension [1].

Detailed Experimental Protocols

Here are detailed methodologies for key sensitivity improvement strategies cited in the troubleshooting guide.

Protocol: Neutralizing TFPI Interference in EV-TF Activity assays

This protocol is adapted from research that identified TFPI as a key inhibitor in TF activity measurements [1].

  • Principle: The anticoagulant TFPI is co-isolated with EVs and can inhibit the TF-FVIIa complex, leading to an underestimation of true TF activity. Adding a blocking anti-TFPI antibody prevents this inhibition.
  • Key Materials:
    • Inhibitory mouse monoclonal anti-human TFPI antibody (e.g., clone 2H8) [1].
    • Standard reagents for your Pefachrome FXa assay (FVIIa, FX, calcium, Pefachrome FXa substrate).
  • Procedure:
    • Isolate EVs from your plasma sample using your standard centrifugation protocol (e.g., 20,000 × g for 60 minutes at 4°C).
    • Resuspend the EV pellet in your assay buffer.
    • Incubation with Anti-TFPI: Take an aliquot of the EV suspension and incubate it with the anti-TFPI antibody at a final concentration of 30 μg/mL for 15 minutes at room temperature [1].
    • Proceed with your standard TF activity measurement (e.g., add FVIIa/FX mixture, incubate, and measure FXa generation with Pefachrome FXa).
    • Compare the activity in the anti-TFPI treated sample to an untreated control. A significant increase in signal indicates TFPI was suppressing your measurement.
Protocol: Rapid TF Activity assay with Enhanced Specificity

This protocol summarizes a sensitive and specific approach to measuring TF activity that minimizes non-specific background [2].

  • Principle: This assay uses a coupled system where TF-initiated FXa generation is immediately amplified through the prothrombinase complex (FXa + FVa), and thrombin generation is measured. The short incubation time reduces non-specific FXa generation.
  • Key Materials:
    • Factor VIIa (FVIIa)
    • Factor X (FX)
    • Factor Va (FVa)
    • Prothrombin
    • Phospholipids (or activated platelets)
    • Thrombin-specific chromogenic substrate
  • Procedure:
    • Mix the test sample (e.g., isolated EVs, cell lysate) with a reaction mixture containing FVIIa, FX, FVa, prothrombin, and phospholipids.
    • Incubate the reaction for a short period, such as 4 minutes at 37°C [2].
    • Stop the reaction and quantify the thrombin generated using a chromogenic substrate.
    • The amount of thrombin generated is directly proportional to the TF activity in the original sample. Specificity should be confirmed using an anti-TF antibody control.

Logical Workflow for a TF Activity Assay

The following diagram illustrates the key components and logical flow of a typical TF activity assay that uses a Pefachrome FXa substrate for detection.

Start Sample (e.g., EVs, Cells) InhibitorCheck Check for TFPI Interference? Start->InhibitorCheck AntibodyPath Add Anti-TFPI Antibody InhibitorCheck->AntibodyPath If EV Sample AssayMix Incubate with: - FVII(a) - FX - Calcium InhibitorCheck->AssayMix If Confirmed No TFPI AntibodyPath->AssayMix FXa_Gen TF-FVIIa Complex Generates FXa AssayMix->FXa_Gen Substrate Add Pefachrome FXa Chromogenic Substrate FXa_Gen->Substrate Detection Measure Absorbance at 405 nm Substrate->Detection

References

Potential Interference Mechanisms and Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The core function of Pefachrome FXa could be disrupted by zwitterionic detergents in several ways. The table below outlines potential mechanisms and recommended actions.

Potential Issue Underlying Mechanism (Hypothesized) Recommended Corrective Actions

| Altered Enzyme Kinetics | Detergent micelles may physically block enzyme access to the substrate or cause improper folding of Factor Xa. | 1. Titrate Detergent Concentration: Use the minimum amount needed for protein solubilization [1]. 2. Include Controls: Run assays with detergent but no enzyme to establish a baseline. | | Background Signal/Artifacts | Detergents may directly affect the chromophore's properties or form micelles that scatter light, increasing absorbance. | 1. Include Blank Controls: Use a sample containing the detergent and substrate, but no enzyme. 2. Use High-Purity Detergents: Ensure detergents are free of contaminants like peroxides. | | Precipitation or Haze | Incompatibility between the detergent, buffer salts, and other solution components. | 1. Check for Compatibility: Ensure the detergent is suitable with your buffer system (e.g., salt concentration, pH). 2. Clarify Solution: Centrifuge the assay mixture before reading. |

A Systematic Workflow for Diagnosis

If you encounter a problem, follow this logical pathway to identify the cause.

G Start Unexpected Assay Result Step1 Run detergent-only blank Start->Step1 Step2 High background? Step1->Step2 Step3 Background issue confirmed Step2->Step3 Yes Step4 Normal signal? Step2->Step4 No Step8 Dilute or change detergent Step3->Step8 Step5 Check detergent concentration Step4->Step5 Yes Step6 Signal remains low/absent Step4->Step6 No Step9 Physical interference (haze) Step5->Step9 Step7 Enzyme activity inhibited Step6->Step7 Step7->Step8 Step10 Check buffer compatibility and clarify solution Step9->Step10

Key Experimental Considerations

When designing your experiment, keeping these points in mind may prevent common issues:

  • Detergent Selection: Zwitterionic sulfobetaine detergents are particularly effective at solubilizing proteins without significant denaturation, which is why they are often chosen for such applications [1] [2]. However, their impact must be empirically tested in your specific assay system.
  • Critical Micelle Concentration (CMC): Be aware of the CMC of your detergent. The behavior of the detergent can change significantly above and below this concentration, which may affect your assay.
  • Documentation: Always record the brand, product code, and batch number of both the Pefachrome FXa substrate and the detergents used. This is crucial for replicating experiments and troubleshooting lot-specific variations.

References

Pefachrome FXa kinetic parameters Km kcat

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

Once you obtain the data, you can structure it clearly for your audience. The tables below outline the key parameters and experimental details you should include, based on standard enzyme kinetics principles [1] [2].

Table 1: Key Kinetic and Experimental Parameters This table compares the core performance metrics of different FXa substrates.

Parameter Description & Significance
Km (Michaelis Constant) The substrate concentration at half of Vmax. A lower Km indicates a higher apparent affinity of the enzyme for the substrate [2].
kcat (Turnover Number) The maximum number of substrate molecules converted to product per enzyme molecule per second. It measures the catalytic efficiency of the enzyme once the substrate is bound [2].
kcat/Km (Specificity Constant) A measure of catalytic efficiency. It represents the enzyme's overall ability to convert substrate to product, considering both binding affinity and catalytic rate [2] [3].
Optimal pH & Buffer The pH and buffer conditions at which the enzyme-substrate reaction is most efficient.
Linear Range The range of substrate or enzyme concentrations over which the reaction rate is linear, crucial for accurate assay design.

Table 2: Essential Experimental Protocol Details This table summarizes the critical methodological information needed to ensure experiments are reproducible.

Protocol Aspect Key Details to Document
Assay Conditions Temperature, buffer composition (including ionic strength and any necessary co-factors like Ca²⁺), and pH.
Detection Method The analytical technique used (e.g., spectrophotometry, fluorometry) and the specific signal measured (e.g., change in absorbance at 405 nm for p-nitroaniline release).
Enzyme Source The origin and purity of the Factor Xa used (e.g., recombinant human, bovine plasma-derived).
Inhibition Studies If comparing inhibitors, detail the type (e.g., competitive, non-competitive) [1] [2] and reported inhibition constant (Ki).

Conceptual Workflow for Kinetic Characterization

The following diagram illustrates the general experimental workflow for determining the kinetic parameters of an enzyme like Factor Xa against its substrate, which underpins the data in the tables above.

Start Start: Prepare Substrate (Pefachrome FXa) Serial Dilutions Setup Set Up Reaction Mixtures (Fixed [Enzyme], Varying [S]) Start->Setup Measure Measure Initial Reaction Velocities (v₀) Setup->Measure Plot Plot v₀ vs. [S] (Michaelis-Menten Plot) Measure->Plot Linearize Linearize the Data (Lineweaver-Burk Plot: 1/v₀ vs. 1/[S]) Plot->Linearize Calculate Calculate Kinetic Parameters Linearize->Calculate Vmax Vmax = 1 / y-intercept Calculate->Vmax Km Km = -1 / x-intercept Calculate->Km kcat kcat = Vmax / [Enzyme] Calculate->kcat

References

Pefachrome FXa variant comparison 5277 5279 5288

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa Variants: Overview and Data

The table below summarizes the key identifiers and primary applications for Pefachrome FXa variants 5277, 5279, and 5288.

Product Name Article Number Primary Application & Specificity Key Experimental Data (Km, Vmax, kcat)
Pefachrome FXa 5277 PF085-01 / 085-01 [1] [2] Chromogenic substrate for Factor Xa (FXa) [1]. Available for human and bovine thrombin [1].
Pefachrome FXa 5279 PF085-03 [2] Chromogenic substrate for Factor Xa (FXa) [2]. See equivalent product data [3].
Pefachrome FXa/LAL 5288 PF085-06 [2] Dual application: Chromogenic substrate for Factor Xa (FXa) and Limulus Amebocyte Lysate (LAL) for bacterial endotoxin testing [2]. Information was not provided in the search results.

The search results provide detailed kinetic parameters for Pefachrome FXa 5277, which is characterized for use with human and bovine thrombin [1]. For Pefachrome FXa 5279, an equivalent product (pNAPEP-8503) from another manufacturer offers details on its peptide sequence and purity [3]. The Pefachrome FXa 5288 is distinguished by its dual application, extending beyond FXa testing to the detection of bacterial endotoxins [2].

Coagulation Pathway and Experimental Workflow

To better understand the role of these substrates, the following diagram illustrates the coagulation cascade pathway and the points where FXa, the target enzyme, acts.

coagulation_cascade Coagulation Cascade & FXa Role IntrinsicPathway Intrinsic Pathway (FXII, FXI, FIX, FVIII) CommonPathway Common Pathway (FX) IntrinsicPathway->CommonPathway ExtrinsicPathway Extrinsic Pathway (TF, FVII) ExtrinsicPathway->CommonPathway FXa Factor Xa (FXa) CommonPathway->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin SubstrateReaction Chromogenic Substrate (e.g., Pefachrome FXa) CH3SO2-D-Leu-Gly-Arg-pNA FXa->SubstrateReaction Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FibrinClot Fibrin Clot Fibrinogen->FibrinClot pNA Yellow pNA (Measured at 405 nm) SubstrateReaction->pNA

The diagram shows how FXa is activated through the intrinsic and extrinsic pathways and plays a central role in the common pathway by converting prothrombin to thrombin. In the assay, the synthetic chromogenic substrate is cleaved by FXa to release a yellow-colored para-nitroaniline (pNA), which can be measured spectrophotometrically [1] [3].

Key Comparison Insights

  • Specificity and Applications: While all three are FXa substrates, Pefachrome FXa 5288 is uniquely suited for dual-purpose assays, including bacterial endotoxin detection via LAL tests [2].
  • Data Availability: Kinetic data is publicly listed for variant 5277 [1]. For variant 5279, detailed chemical and purity data can be inferred from its equivalent product, pNAPEP-8503 [3]. No specific kinetic data was found for variant 5288 in the search results.
  • Equivalence Information: Manufacturers like Cryopep produce equivalent substrates, which can serve as alternatives or provide additional data points for comparison [3].

Suggestions for Further Research

To make a well-informed product selection, I suggest you:

  • Contact Manufacturers Directly: They can provide the most current and comprehensive data sheets, including detailed kinetic parameters for FXa specifically, batch-to-batch consistency data, and specific application protocols.
  • Consult Scientific Literature: Search for peer-reviewed publications that have independently validated the use of these specific substrates in experimental settings similar to your own.

References

Pefachrome FXa specificity human bovine FXa

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa 5277 Specificity Data

The product specification for Pefachrome FXa 5277 lists its kinetic parameters, which are crucial for understanding its enzymatic activity [1].

Parameter Human Thrombin Bovine Thrombin
K~m~ (μM) 233 154
V~max~ (μM/min) 0.736 0.141
k~cat~ (min⁻¹) 5643 1080

> Important Note: The provided kinetic parameters are for thrombin, not Factor Xa. The manufacturer's data sheet indicates this substrate is used for FXa assays, but the listed Michaelis constant (K~m~), maximum reaction velocity (V~max~), and catalytic constant (k~cat~) values are specified for thrombin [1]. Researchers should verify FXa-specific parameters through independent experiments or directly with the supplier.

Experimental Protocols for FXa Activity

The following are standard experimental workflows adapted from recent research that utilizes chromogenic substrates like Pefachrome FXa to measure FXa generation. These protocols provide a framework for your own specificity comparisons.

Protocol 1: Microparticle (MP) Tissue Factor Activity Assay

This protocol measures TF-dependent FXa generation, which can be adapted to test substrate specificity [2] [3].

  • 1. Sample Preparation: Isolate Microparticles (MPs) from plasma via centrifugation (e.g., 20,000 × g for 30 minutes at 4°C). Wash the pellet once with a suitable buffer (e.g., HBSA: 137 mM NaCl, 5.38 mM KCl, 5.55 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.5) and resuspend [3].
  • 2. Antibody Inhibition (Optional for Specificity): To confirm TF-specific activity, pre-incubate samples for 15 minutes at room temperature with a blocking anti-TF antibody or a control IgG [3].
  • 3. FXa Generation Reaction:
    • Prepare a reaction mix containing:
      • FVIIa (e.g., 10 nM)
      • FX (e.g., 300 nM)
      • CaCl₂ (e.g., 10 mM)
    • Add the reaction mix to the MP sample.
    • Incubate for a set time (e.g., 2 hours) at 37°C in a 96-well plate [3].
  • 4. Reaction Stop & Detection:
    • Stop the FXa generation by adding EDTA (e.g., 25 mM final concentration) to chelate calcium.
    • Add the Pefachrome FXa chromogenic substrate (e.g., 4 mM).
    • Incubate at 37°C for a fixed period (e.g., 15 minutes) and measure the absorbance at 405 nm using a microplate reader [3].
  • 5. Data Analysis: The rate of color development, measured by the increase in absorbance at 405 nm, is directly proportional to the amount of FXa generated. A standard curve with known concentrations of relipidated TF can be used for quantification [3].
Protocol 2: Cell Surface TF Activity Assay

This method measures TF activity on the surface of cells, such as activated monocytes or endothelial cells [2].

  • 1. Cell Preparation: Culture and activate cells (e.g., using lipopolysaccharide (LPS) for monocytes) under appropriate conditions.
  • 2. Reaction on Live Cells:
    • Wash the cells and incubate them with a reaction mixture containing:
      • FVIIa
      • FX
      • Factor V/Va
      • Prothrombin
      • Phospholipids
      • CaCl₂
    • Incubate for a short period (e.g., 4 minutes) at 37°C [2].
  • 3. Thrombin Detection: In this coupled assay, the FXa generated by the TF-FVIIa complex on the cell surface works with FVa to convert prothrombin to thrombin. The generated thrombin is then quantified using a chromogenic thrombin substrate [2].
  • 4. Data Analysis: TF activity is calculated based on the thrombin generation measured.

Coagulation Cascade & Assay Workflow

To contextualize the experimental protocols, the diagram below illustrates the key steps of the coagulation cascade that are relevant to these FXa activity assays.

G Start Sample (Cells, Lysate, or EVs) TF_FVIIa TF-FVIIa Complex Start->TF_FVIIa  Incubation with  FVIIa & Ca²⁺ FXa Factor Xa (FXa) TF_FVIIa->FXa  Activates FX Factor X (FX) FX->FXa  Activates Prothrombin Prothrombin FXa->Prothrombin  With FVa & Phospholipids  (In Prothrombinase Complex) Substrate Pefachrome FXa FXa->Substrate  Cleaves Thrombin Thrombin Prothrombin->Thrombin  Converts to Product Colored Product (Measured at 405 nm) Substrate->Product  Hydrolysis

Key Considerations for Researchers

When using Pefachrome FXa in your experiments, please consider the following points:

  • Verify Specific Parameters: Always confirm the specific K~m~ and V~max~ for your target enzyme (e.g., human FXa) under your own experimental conditions, as these can vary.
  • Assay Linearity: Ensure the reaction is within the linear range for both time and enzyme concentration when calculating activity.
  • Specificity Controls: Include appropriate controls, such as using active-site-inactivated FVIIa (FVIIai) or inhibitory anti-TF antibodies, to confirm that the measured FXa generation is TF-specific [3].
  • Alternative Assay Designs: Some modern TF activity assays use a coupled system where generated FXa, in the presence of FVa and phospholipids, leads to thrombin generation, which is then measured with a thrombin-specific substrate [2].

References

Pefachrome FXa mass spectrometry QC validation

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa in Scientific Research

Based on the search results, Pefachrome FXa is documented as a specialized chromogenic substrate used in biochemical assays to measure the activity of Factor Xa (FXa), a key enzyme in the blood coagulation cascade [1].

The table below summarizes its role as found in the literature:

Aspect Description from Search Results
Primary Application Detection of Factor Xa (FXa) activity in enzymatic assays [1].
Experimental Context Used in anti-FXa assays to evaluate anticoagulant potency of heparin analogues like the "Super 12-mer" and Enoxaparin [1].
Measured Parameter Amidolytic (light-absorbing) activity at 405 nm, which correlates with FXa activity [1].
Role in Workflow Final detection step in a multi-step assay to determine the inhibitory capacity of anticoagulant compounds [1].

A Framework for Mass Spectrometry QC Validation

Although the searched articles do not validate Pefachrome FXa itself via mass spectrometry, they detail rigorous QC frameworks that are critical for validating methods and instruments in proteomics and biomarker research. Applying these principles would be essential for a robust product comparison guide.

The core concept in modern proteomics QC is System Suitability Testing (SST), which involves running control samples to verify that the entire mass spectrometry system is performing within specified limits before analyzing experimental samples [2]. These controls are often categorized by complexity [2]:

QC Level Description Use Case
QC1 A known mixture of peptides or a digest of a single protein. System Suitability Testing (SST); retention time calibration [2].
QC2 A digest of a whole-cell lysate or biofluid. Process control, analyzed alongside experimental samples [2].
QC3 A QC2 sample spiked with isotopically labeled peptides (like a QC1). SST; provides data on quantitative detection limits and retention time [2].
QC4 A suite of different complex samples with known quantitative differences. Evaluating label-free quantification accuracy and precision across runs [2].

The general workflow for implementing these controls is outlined below. This process ensures that any data generated, including that from assays using reagents like Pefachrome FXa, is reliable.

Start Start QC Validation Process SST Perform System Suitability Test (SST) Using QC1 or QC3 standard Start->SST Check Check Performance Metrics SST->Check Decision Is system within operational margins? Check->Decision Decision->SST No Run Proceed with Experimental Run Include process QC (QC2) samples Decision->Run Yes Data Acquire and Analyze Data Run->Data Validate Validate Results against QC ground truth Data->Validate Confident Confident in Results Validate->Confident

References

Pefachrome FXa in Coagulation Research

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa is a chromogenic substrate routinely used in biochemical assays to measure the enzymatic activity of Factor Xa (FXa) [1]. In experimental workflows, it is used to detect and quantify the FXa generated in a reaction by monitoring the cleavage of the substrate, which releases a colored product (para-nitroaniline, pNA) measurable by spectrophotometry [1].

The diagram below illustrates a typical experimental context for its use.

G Experimental Workflow for FXa Activity Measurement FVIIa FVIIa/FVIIa-DVQ FXa Factor Xa (FXa) FVIIa->FXa Activation Platelets Activated Platelets Platelets->FXa Provides Surface FX Factor X (FX) FX->FXa Conversion Substrate Pefachrome FXa FXa->Substrate Cleaves Product Chromogenic Product (pNA) Substrate->Product Reaction Spectro Spectrophotometer (Measurement at 405nm) Product->Spectro Absorbance

HPLC Method Development for Purity Assessment

While the search results do not contain a specific HPLC method for analyzing Pefachrome FXa, the general principles of HPLC method development for pharmaceutical analysis are well-established [2]. The process is systematic and can be adapted for chromogenic substrates.

The table below outlines the key steps and considerations for developing an HPLC method suitable for purity assessment.

Development Step Key Considerations for a Pefachrome FXa-like Analytic
Step 1: Method & System Selection [2] Reverse-Phase HPLC (RP-HPLC) is the most common starting point. A C18 bonded column (e.g., 10-15 cm long, 3 or 5 µm particles) is standard. A UV-Vis detector is appropriate, selecting a wavelength based on the analyte's chromophores [2].
Step 2: Initial Conditions [2] Begin with a binary mobile phase (e.g., acetonitrile/water or methanol/water). Use gradient elution (e.g., from 5% to 95% organic modifier) for an initial scouting run to determine the correct solvent strength for optimal retention of all components [2].
Step 3: Selectivity Optimization [2] Adjust parameters to achieve peak separation (resolution). The most powerful parameter is mobile phase composition (type and ratio of organic solvent). Adjusting the pH of the aqueous buffer can be highly effective if the analyte has ionizable groups [2].
Step 4: System Optimization [2] Fine-tune for speed and efficiency. Adjust flow rate and column temperature to shorten run times while maintaining resolution [2].

Analytical Method Validation Parameters

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Regulatory guidelines define key validation parameters [3] [4].

The table below summarizes the core parameters required for a rigorous purity assessment method.

Validation Parameter Definition & Purpose Typical Acceptance Criteria
Specificity [3] [4] Ability to measure the analyte accurately in the presence of potential impurities. Demonstrated by baseline resolution of the main peak from impurities and through peak purity tests (e.g., DAD or MS). No interference at the retention time of the analyte; Resolution (Rs) > 1.5 between closely eluting peaks [3].
Accuracy [3] [4] Closeness of measured value to the true value. Assessed by spiking the sample matrix with known amounts of analyte and measuring recovery. Recovery of 98–102% for a main compound assay [4].
Precision [3] [4] Closeness of agreement between a series of measurements. Includes repeatability (same conditions, same day) and intermediate precision (different days, analysts, or instruments). Relative Standard Deviation (%RSD) of ≤1.0% for repeatability of an assay [3].
Linearity & Range [3] [4] The ability to obtain results proportional to analyte concentration within a specified range. A minimum of 5 concentrations are tested. Correlation coefficient (R²) ≥ 0.999 for an assay method [4].
LOD & LOQ [3] [4] Limit of Detection: Lowest detectable amount. Limit of Quantitation: Lowest quantifiable amount with precision and accuracy. Typically determined by a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [4].
Robustness [3] [4] Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature, pH). The method should meet all system suitability criteria despite intentional parameter changes [3].

The validation workflow integrates these parameters into a logical sequence, as shown below.

G HPLC Method Validation Workflow Start Validated HPLC Method Specificity 1. Specificity Start->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy Linearity->Accuracy Precision 4. Precision Accuracy->Precision LODLOQ 5. LOD & LOQ Precision->LODLOQ Robustness 6. Robustness LODLOQ->Robustness End Method Ready for Use Robustness->End

Pathways for Sourcing Experimental Data

Since a direct method for Pefachrome FXa is not publicly available, you may need to generate or locate experimental data through these avenues:

  • Contact Manufacturers Directly: The most straightforward approach is to contact the technical support of companies that sell Pefachrome FXa (e.g., Pentapharm, now part of Roche Diagnostics). They may provide certificates of analysis with purity data or application notes with recommended HPLC methods.
  • Scientific Literature and Patents: Conduct a detailed search on platforms like PubMed, Google Scholar, and patent databases (e.g., Google Patents). Using specific search terms such as "Pefachrome FXa HPLC purification," "chromogenic substrate analysis HPLC," or the specific chemical name may yield relevant protocols.
  • In-house Method Development: Using the framework provided in this guide, you can develop and validate a method in your own laboratory, following the systematic steps for development and validation outlined above.

References

Pefachrome FXa structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Pefachrome FXa 5277: Product Overview

The table below summarizes the key specifications for Pefachrome FXa 5277 based on the search results [1].

Attribute Detail
Article Number 085-01
Application Chromogenic peptide substrate for Factor Xa (FXa)
Formula CH3SO2-D-Leu-Gly-Arg-pNA · AcOH
Packaging 1 g, 25 mg/vial
Km (Michaelis Constant) 233 µM (human thrombin) / 154 µM (bovine thrombin)
Vmax (Maximum Reaction Rate) 0.736 µM/min (human thrombin) / 0.141 µM/min (bovine thrombin)
kcat (Turnover Number) 5643 min⁻¹ (human thrombin) / 1080 min⁻¹ (bovine thrombin)

SAR vs. PCM: A Methodological Comparison

A 2025 comparative study highlights a key methodological consideration when evaluating tools like Pefachrome FXa, focusing on the comparison between Structure-Activity Relationship (SAR) and Proteochemometric (PCM) modeling [2].

  • Core Finding: The study found that PCM does not show a clear advantage over SAR for predicting ligands for proteins with an established spectrum of ligands. A significant part of the comparison depends on the validation scheme used [2].
  • Key Distinction: PCM incorporates descriptors of the protein target into the model, which can be beneficial for predicting interactions with new, uncharacterized protein targets. In contrast, SAR modeling focuses on comparing chemical structures alone [2].

Diagram: Conceptual Workflow for Method Selection

While a specific pathway for Pefachrome FXa is not available, the following Graphviz diagram illustrates the logical decision process for choosing between SAR and PCM modeling, based on the core findings of the comparative study [2]. This meets your formatting requirements for color and label spacing [3] [4].

MethodSelection Workflow for SAR vs PCM Model Selection Start Start: Define Modeling Goal Q1 Is the protein target novel with an unknown ligand spectrum? Start->Q1 UsePCM Use Proteochemometric (PCM) Modeling Q1->UsePCM Yes UseSAR Use Structure-Activity (SAR) Modeling Q1->UseSAR No Note Ensure validation scheme is transparent and correct UseSAR->Note

References

×

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

622.30747495 Da

Monoisotopic Mass

622.30747495 Da

Heavy Atom Count

44

Sequence

XGR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 07-22-2023

Explore Compound Types